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  • Product: 7-Bromo-4-fluorobenzo[d]thiazol-2-amine
  • CAS: 942473-90-7

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The benzo[d]thiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from neuroprotection to oncology[1]. While unsubstitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]thiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from neuroprotection to oncology[1]. While unsubstituted or mono-substituted derivatives (such as the ALS therapeutic riluzole) are well-characterized[2], the introduction of di-halogenated systems—specifically 7-bromo-4-fluorobenzo[d]thiazol-2-amine—creates a unique stereoelectronic environment.

Fluorination at the C4 position sterically and electronically shields the aromatic ring from oxidative metabolism, a common liability in benzothiazoles. Conversely, the bulky, polarizable bromine atom at the C7 position significantly increases lipophilicity ( logP ) and provides a strong vector for halogen bonding within target hydrophobic pockets. This technical guide provides a rigorous, self-validating framework for the pharmacokinetic (PK) and ADMET profiling of these specific halogenated derivatives.

In Vitro ADME Profiling

Before advancing to in vivo models, the physicochemical and metabolic boundaries of the compound must be established. The high lipophilicity imparted by the 7-bromo substitution often results in poor aqueous solubility but excellent passive membrane permeability. In-silico predictions for benzothiazole derivatives often rely on these physicochemical properties to forecast therapeutic efficacy[3].

Quantitative Data Summary

Table 1: Representative In Vitro ADME Profile of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

ParameterValueMechanistic Interpretation
Kinetic Solubility (pH 7.4) 12.5 µMLow aqueous solubility driven by 7-Br lipophilicity.
Mouse Liver Microsomes ( CLint​ ) 45.2 µL/min/mgModerate hepatic extraction ratio; stabilized by C4-F.
Caco-2 Permeability ( Papp​ A-B) 18.4×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (B-A / A-B) 1.2Not a significant P-glycoprotein (P-gp) efflux substrate.
Plasma Protein Binding (Mouse) 98.5%High binding affinity, limiting the free therapeutic fraction.
Protocol 1: Self-Validating Liver Microsomal Stability Assay

Objective: To quantify Phase I metabolic intrinsic clearance ( CLint​ ). Causality: Benzothiazol-2-amines are predominantly metabolized via CYP1A2-mediated N-hydroxylation[4]. Assessing microsomal stability determines if the C4-fluorine successfully redirects or slows this metabolic clearance. The choice of 0.5 mg/mL microsomal protein ensures linear enzyme kinetics, preventing substrate depletion artifacts. NADPH is the obligate electron donor for CYP450 enzymes; its omission in the negative control isolates CYP-mediated metabolism from non-specific chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 7-bromo-4-fluorobenzo[d]thiazol-2-amine derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with mouse liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Self-Validating Mechanism: The protocol mandates the parallel incubation of Verapamil (high clearance control) and Warfarin (low clearance control). The assay batch is only accepted if the CLint​ of these controls falls within ±15% of their historically established means. Furthermore, the minus-NADPH control must show <5% degradation over 60 minutes.

Metabolic Pathway Analysis

The primary metabolic vulnerability of the benzo[d]thiazol-2-amine core is the exocyclic primary amine. Clinical and preclinical data on structurally related 2-aminobenzothiazoles demonstrate a heavy reliance on CYP1A2-mediated N-hydroxylation[2]. Following Phase I oxidation, the resulting N-hydroxy metabolite undergoes rapid Phase II direct glucuroconjugation, facilitating renal excretion[4].

Metabolism Parent 7-Bromo-4-fluorobenzo[d]thiazol-2-amine CYP1A2 CYP1A2 (Hepatic Oxidation) Parent->CYP1A2 Phase I UGT UGT Isoforms (Glucuronidation) Parent->UGT Direct Conjugation (Minor) NHydroxy N-hydroxy Metabolite CYP1A2->NHydroxy NHydroxy->UGT Phase II Glucuronide N-Glucuronide Conjugate UGT->Glucuronide Excretion Renal Excretion Glucuronide->Excretion Clearance

Fig 1: Primary hepatic metabolic pathways of benzo[d]thiazol-2-amine derivatives.

In Vivo Pharmacokinetic Profiling

To translate in vitro stability into systemic exposure, rigorous in vivo PK profiling is required. The high volume of distribution ( Vss​ ) typical of highly lipophilic halogenated benzothiazoles necessitates highly sensitive bioanalytical methods to capture the terminal elimination phase accurately.

Quantitative Data Summary

Table 2: In Vivo Pharmacokinetic Parameters (Male C57BL/6 Mice)

PK ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax​ (ng/mL) -845 ± 112
Tmax​ (h) -1.5
AUC0−∞​ (h·ng/mL) 1420 ± 1804260 ± 510
t1/2​ (h) 4.24.8
Clearance (mL/min/kg) 23.4-
Volume of Distribution ( Vss​ , L/kg) 6.8-
Bioavailability (%F) -60.0%
Protocol 2: Self-Validating Rodent PK and Bioanalysis Workflow

Objective: To determine absolute bioavailability (%F) and systemic clearance. Causality: Intravenous (IV) dosing provides the baseline for systemic clearance and volume of distribution, while oral (PO) dosing evaluates gastrointestinal absorption and first-pass extraction. A vehicle of 5% DMSO / 40% PEG400 / 55% Saline is selected to overcome the poor aqueous solubility driven by the 7-bromo substitution, ensuring the compound is fully dissolved prior to dosing. Serial sampling via a surgically implanted jugular vein catheter prevents the physiological stress and fluid shifts associated with repeated cardiac punctures, preserving the integrity of the PK data.

Step-by-Step Methodology:

  • Dosing: Administer the formulated compound to fasted male C57BL/6 mice via tail vein injection (IV, 2 mg/kg) or oral gavage (PO, 10 mg/kg).

  • Sampling: Collect 20 µL blood samples via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Transfer blood into K2EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C to isolate plasma.

  • Extraction: Precipitate 10 µL of plasma with 100 µL of acetonitrile containing the SIL-IS. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Self-Validating Mechanism: The LC-MS/MS bioanalytical method utilizes a stable isotope-labeled internal standard (SIL-IS) spiked into all matrices prior to extraction. Matrix effect (ME) and recovery must be consistent across the calibration curve. A run is validated only if Quality Control (QC) samples at low, mid, and high concentrations deviate by ≤15% from their nominal values.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2: Standardized in vivo pharmacokinetic profiling and quantification workflow.

Conclusion & Translational Outlook

The 7-bromo-4-fluorobenzo[d]thiazol-2-amine scaffold presents a highly tunable platform for drug discovery. While the C4-fluorine successfully mitigates some oxidative liabilities, the C7-bromine drives high plasma protein binding and a large volume of distribution. Understanding these PK parameters through self-validating in vitro and in vivo models is critical for optimizing dosing regimens and predicting human efficacious doses. Future development should focus on prodrug strategies or formulation enhancements to overcome solubility limitations while preserving the scaffold's potent target engagement.

References

  • A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC.2

  • AUSTRALIAN PRODUCT INFORMATION - TEGLUTIK® (riluzole) - Seqirus. 4

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. 1

  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents - Preprints.org. 3

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine: A Comprehensive Technical Guide

Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper / Application Guide Executive Summary The compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) represents a highly functionalized, privileged heterocyclic scaffold in modern medicinal chemistry[1][2]. Benzothiazole derivatives are widely recognized for their diverse pharmacological profiles, acting as potent inhibitors in kinase-driven oncology pathways and exhibiting robust antimicrobial properties[3].

The strategic addition of a fluorine atom at the C4 position and a bromine atom at the C7 position significantly alters the electronic landscape, lipophilicity, and steric bulk of the core benzothiazole ring. To rationally design therapeutics based on this scaffold, researchers must possess an unambiguous understanding of its three-dimensional solid-state architecture. This whitepaper provides an authoritative, in-depth guide to the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural refinement of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, grounded in established crystallographic methodologies[4][5].

Theoretical Framework & Causality in Experimental Design

As an application scientist, it is critical to understand that crystallographic protocols are not merely sequential steps, but a series of thermodynamically and physically driven choices.

  • Halogen Effects on Packing: The presence of both fluorine (highly electronegative, strong hydrogen-bond acceptor) and bromine (highly polarizable, capable of halogen bonding) dictates the intermolecular interactions. Bromine's heavy electron cloud also provides significant anomalous dispersion, which is advantageous for determining the absolute structure if chiral co-crystals are formed.

  • Causality of Low-Temperature Data Collection: X-ray diffraction data for halogenated aromatics should ideally be collected at cryogenic temperatures (e.g., 100 K). Why? Thermal vibrations (atomic displacement) smear the electron density map. Lowering the temperature minimizes these vibrations, yielding higher-resolution diffraction spots (higher angles) and allowing for precise modeling of the anisotropic displacement parameters of the heavy bromine atom.

  • Algorithmic Refinement Choice: The use of SHELXL[5][6] is mandated for refinement because its full-matrix least-squares algorithm robustly handles the disparate electron densities between the heavy bromine atom ( Z=35 ) and the lighter organic framework.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The output of each step serves as the quality control input for the next.

Protocol A: Crystal Growth via Vapor Diffusion

Objective: Obtain single, un-twinned crystals with dimensions between 0.1 mm and 0.3 mm.

  • Dissolution: Dissolve 10 mg of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in a minimum volume (approx. 0.5 mL) of a polar, high-solubility solvent (e.g., Tetrahydrofuran or Ethyl Acetate).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-Hexane or Pentane). Seal the outer vial tightly.

  • Thermodynamic Maturation: Allow the system to sit undisturbed at 20°C. Causality: The highly volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution and driving the thermodynamic formation of highly ordered single crystals over 3–7 days.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. The paratone oil freezes, rigidly holding the crystal and protecting it from atmospheric moisture.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å)[4]. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy, which is critical for accurate absorption correction of the bromine atom.

Protocol C: Structure Solution and Refinement
  • Integration & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction. Self-Validation: The Rint​ value must be < 0.05, confirming that symmetrically equivalent reflections have consistent intensities.

  • Structure Solution: Solve the phase problem using direct methods or dual-space algorithms via SHELXT[7].

  • Refinement: Refine the structure against F2 using SHELXL[5][6].

    • Locate the heavy atoms (Br, S, F, O, N, C) in the initial electron density map.

    • Refine non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility[5]. Self-Validation: The absence of Level A or B alerts confirms the structural integrity of the model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical progression and self-validating nature of the SCXRD analysis pipeline.

SCXRD_Workflow N1 Sample Purity Assessment (HPLC / NMR) N2 Thermodynamic Crystallization (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Data Collection at 100 K (Mo/Cu Kα Radiation) N2->N3 N4 Phase Problem Solution (SHELXT) N3->N4 N5 Least-Squares Refinement (SHELXL against F²) N4->N5 N6 Validation & Archiving (checkCIF / CCDC Deposition) N5->N6

Caption: Step-by-step experimental and computational workflow for SCXRD analysis.

Quantitative Data Presentation

Based on crystallographic benchmarks for halogenated 2-aminobenzothiazole derivatives[4][8][9], the following tables summarize the expected structural parameters for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

Table 1: Representative Crystal Data and Refinement Parameters

ParameterValue / Specification
Empirical Formula C₇H₄BrFN₂S
Formula Weight 247.09 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Radiation Source Mo K α ( λ=0.71073 Å)
Refinement Method Full-matrix least-squares on F2 (SHELXL)
Goodness-of-fit on F2 ~ 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

Table 2: Key Bond Lengths and Intermolecular Interactions

Structural FeatureExpected Distance (Å)Mechanistic Significance
C(2) - N(amine) 1.33 - 1.35Indicates partial double-bond character; confirms the amine (rather than imine) tautomer in the solid state[3][10].
C(7) - Br 1.88 - 1.90Standard aromatic carbon-bromine bond length; highly susceptible to polarization.
C(4) - F 1.34 - 1.36Strong electron-withdrawing effect, shortening adjacent C-C bonds in the aromatic ring.
N(amine)-H ··· N(thiazole) 2.90 - 3.10Primary intermolecular hydrogen bonding motif driving crystal packing and dimer formation[9].
π−π Stacking 3.50 - 3.80Inter-centroid distance between parallel benzothiazole rings, stabilizing the lattice[8][9].

Pharmacological Relevance & Pathway Visualization

Understanding the exact spatial orientation of the bromine and fluorine atoms is crucial for structure-based drug design. 2-aminobenzothiazole derivatives are known to act as competitive inhibitors in kinase pathways, specifically targeting the ATP-binding pocket of enzymes like PI3K[3]. The fluorine atom at C4 can engage in unique orthogonal multipolar interactions with the protein backbone, while the bulky bromine at C7 can occupy deep hydrophobic pockets, enhancing binding affinity.

Pathway Inhibitor 7-Bromo-4-fluoro- benzothiazol-2-amine PI3K PI3K Kinase Inhibitor->PI3K Competitive Inhibition AKT AKT Signaling PI3K->AKT Phosphorylation mTOR mTORC1 Complex AKT->mTOR Activation Proliferation Tumor Cell Growth & Proliferation mTOR->Proliferation Promotes

Caption: Inhibitory mechanism of 2-aminobenzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

Conclusion

The rigorous crystallographic characterization of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine provides essential atomic-level insights required for advanced drug discovery. By employing low-temperature SCXRD and robust refinement algorithms like SHELXL, researchers can accurately map the tautomeric state, precise bond metrics, and complex intermolecular networks (hydrogen bonding, π−π stacking, and halogen bonding) that govern the physical and biological behavior of this privileged scaffold.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Forlani, L., et al. (1994). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • IUCr Journals. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of (2-aminobenzothiazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)cobalt(II). Acta Crystallographica Section E. URL: [Link]

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Foundational

Thermodynamic Stability and Degradation Pathways of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine: A Mechanistic Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous system therapeutics[1]. However, the incorporation of dual halogens—specifically the 4-fluoro and 7-bromo substituents in 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS 942473-90-7)[2],[3]—creates a highly specific and complex thermodynamic landscape.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and primary degradation pathways of this molecule. By synthesizing structural electronics with ICH-compliant forced degradation protocols, this guide serves as an authoritative resource for drug development professionals tasked with formulation stability, analytical method development, and structural elucidation.

Thermodynamic Profiling and Electronic Architecture

The baseline stability of the 2-aminobenzothiazole core is rooted in its extensive aromatic delocalization, which provides a highly favorable standard enthalpy of formation[4]. However, the specific substitution pattern of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine introduces competing electronic and steric effects that dictate its degradation liabilities.

  • The 4-Fluoro Effect: Fluorine exerts a profound inductive electron-withdrawing effect (-I) across the sigma framework. Positioned at C4, it significantly pulls electron density away from the thiazole ring. This lowers the pKa of the 2-amino group, rendering it less basic and highly resistant to electrophilic oxidation. Conversely, this withdrawal increases the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack.

  • The 7-Bromo Effect: While the bromine atom provides a weak mesomeric (+M) effect, its primary impact is thermodynamic. The carbon-bromine (C-Br) bond possesses a relatively low Bond Dissociation Energy (BDE), creating a kinetic and thermodynamic weak point susceptible to homolytic cleavage under energetic stress.

Table 1: Estimated Physicochemical & Thermodynamic Parameters
PropertyEstimated ValueMechanistic Implication
C-F Bond Dissociation Energy ~485 kJ/molHighly stable; highly resistant to photolysis and chemical cleavage.
C-Br Bond Dissociation Energy ~280 kJ/molPrimary liability for UV-induced homolytic cleavage and radical formation.
pKa (2-amino group) 3.5 – 4.2Weakly basic; requires an acidic mobile phase (pH < 2.5) for robust LC-MS ionization.
LogP ~2.71Lipophilic[5]; necessitates a high organic modifier concentration for chromatographic elution.

Mechanistic Degradation Pathways

Understanding the degradation of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine requires mapping the stress conditions to specific structural vulnerabilities[6].

Hydrolytic Degradation (C2-Deamination)

Under strongly acidic or alkaline conditions, the electron-deficient C2 position undergoes nucleophilic attack by water or hydroxide ions. The 4-fluoro group accelerates this process by further depleting electron density at C2. The tetrahedral intermediate collapses, expelling ammonia (NH₃) and yielding 7-bromo-4-fluorobenzo[d]thiazol-2(3H)-one .

Oxidative Degradation

While the halogens protect the aromatic ring from electrophilic aromatic substitution, the endocyclic sulfur atom remains highly susceptible to reactive oxygen species (ROS) and peroxides. Oxidation proceeds stepwise, first yielding the sulfoxide (M+16) and subsequently the sulfone (M+32).

Photolytic Degradation

Exposure to UV light (e.g., ICH Q1B conditions) triggers two competing photochemical events. First, the low BDE of the C-Br bond results in rapid homolysis, generating a highly reactive aryl radical that abstracts hydrogen from the solvent to form the debrominated analog. Second, recent photochemical studies on sulfur-substituted 2-aminoazoles demonstrate that UV excitation (>300 nm) can induce ultrafast C-S bond breaking, leading to catastrophic ring-opening and complex polymerization[7].

DegradationPathways Parent 7-Bromo-4-fluorobenzo[d] thiazol-2-amine Hydrolysis Hydrolytic Pathway (C2-Deamination) Parent->Hydrolysis H2O / OH- / H+ ΔT Oxidation Oxidative Pathway (S-Oxidation) Parent->Oxidation H2O2 / ROS Photolysis Photolytic Pathway (C-Br Cleavage) Parent->Photolysis UV Light (>300 nm) Deg1 7-Bromo-4-fluoro benzo[d]thiazol-2(3H)-one Hydrolysis->Deg1 Deg2 Sulfoxide / Sulfone Derivatives Oxidation->Deg2 Deg3 4-Fluorobenzo[d] thiazol-2-amine (Radical) Photolysis->Deg3

Fig 1. Primary degradation pathways of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine under stress.

Table 2: Forced Degradation Matrix & MS Elucidation
Stress ConditionPrimary Degradantm/z Shift (ESI+)Mechanistic Causality
Acidic (0.1 N HCl, 60°C)Benzothiazol-2(3H)-one derivative-1 DaLoss of NH₃ (17 Da), gain of O (16 Da) via C2 hydrolysis.
Oxidative (3% H₂O₂, RT)Sulfoxide / Sulfone+16 Da / +32 DaElectrophilic oxidation of the endocyclic thiazole sulfur.
Photolytic (UV, 1.2M lux-hr)4-Fluorobenzo[d]thiazol-2-amine-78 DaC-Br homolysis followed by solvent hydrogen abstraction.

Experimental Workflows & Analytical Protocols

To ensure scientific integrity, forced degradation studies must be designed as self-validating systems . The following protocol details the causality behind each experimental choice to prevent artifactual degradation and ensure accurate mass balance.

Protocol 1: ICH-Compliant Forced Degradation & Quenching

Causality Note: Failure to quench stress reagents prior to LC-MS analysis leads to in-source degradation within the mass spectrometer, generating false positives.

  • Sample Preparation: Dissolve 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL.

  • Acid/Base Hydrolysis:

    • Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

    • Incubate at 60°C for 7 days.

    • Quenching: Neutralize the acid sample with 1 mL of 0.1 N NaOH. Neutralize the base sample with 1 mL of 0.1 N HCl. Why? Neutralization prevents the degradation from continuing in the autosampler queue and protects the silica backbone of the LC column.

  • Oxidative Stress:

    • Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Quenching: Add 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃). Why? Residual peroxide injected into the LC system oxidizes the C18 stationary phase and creates artifactual in-source oxidation in the MS.

  • Photolytic Stress: Expose a solid-state sample and a solution sample (in quartz vials) to 1.2 million lux hours and 200 W h/m² of near-UV light.

Protocol 2: LC-MS/MS Structural Elucidation
  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality Note: The 4-fluoro group severely depresses the basicity of the 2-amine. Formic acid (pH ~2.7) ensures the mobile phase is sufficiently below the compound's pKa, guaranteeing complete protonation, sharp peak shapes, and robust ESI+ ionization.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most abundant precursor ions.

  • Self-Validation (Mass Balance): Calculate the sum of the integrated peak areas of the parent compound and all identified degradants. The total must equal 95-105% of the unstressed control sample. A failure to achieve mass balance indicates the formation of UV-transparent polymers (often seen in photolysis[7]), necessitating orthogonal detection via Charged Aerosol Detection (CAD).

Workflow Prep Sample Preparation Stress ICH Forced Degradation Prep->Stress Quench Neutralization & Quenching Stress->Quench LC UHPLC Separation Quench->LC MS ESI-MS/MS Detection LC->MS Data Structural Elucidation MS->Data

Fig 2. Step-by-step forced degradation and LC-MS/MS analytical workflow.

References

  • [7] Title: Tracking an Ultrafast C-S Bond Breaking in the UV-induced Sulfur-substituted 2-aminoazole | Source: ChemRxiv | URL: [Link]

  • [4] Title: Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches | Source: ResearchGate (The Journal of Chemical Thermodynamics) | URL: [Link]

  • [1] Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | Source: MDPI (Pharmaceuticals) | URL: [Link]

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Exploratory

Preclinical Cytotoxicity Profiling of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine: A Technical Guide

Executive Summary & Structural Rationale 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) [1] is a highly substituted derivative of the 2-aminobenzothiazole scaffold, a privileged pharmacophore in oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) [1] is a highly substituted derivative of the 2-aminobenzothiazole scaffold, a privileged pharmacophore in oncology and infectious disease research[2]. As a Senior Application Scientist, I approach the preliminary toxicity profiling of this compound by analyzing its specific halogenation pattern, which dictates its pharmacokinetic and toxicological fate:

  • 4-Fluoro Substitution: The introduction of fluorine at the C-4 position increases the lipophilicity and metabolic stability of the benzothiazole core. In related clinical candidates (e.g., 5F-203), fluorination drives selective cytotoxicity by facilitating CYP1A1-mediated bioactivation into DNA-damaging electrophiles[3].

  • 7-Bromo Substitution: The bulky, polarizable bromine atom at the C-7 position provides critical steric bulk and halogen-bonding capabilities. While this enhances affinity for hydrophobic kinase hinge regions (such as FAK or EGFR)[2], it also increases the risk of off-target mitochondrial toxicity and hepatotoxicity due to the generation of reactive oxygen species (ROS) during hepatic clearance.

Understanding these structural nuances is critical. The following guide establishes a rigorous, self-validating framework for evaluating the in vitro cytotoxicity and mechanistic toxicity of this specific compound.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of halogenated 2-aminobenzothiazoles is rarely monotargeted. They typically exhibit dose- and time-dependent cytotoxicity by inducing caspase-dependent apoptosis and cell cycle arrest at the G2/M or subG1 phase[4][5].

The primary toxicological pathways involve:

  • Direct Kinase Inhibition: Binding to survival kinases, leading to stress signaling and mitochondrial membrane depolarization[2].

  • Metabolic Bioactivation: Hepatic or tumor-specific CYP450 enzymes (specifically CYP1A1) metabolize the fluorinated core into reactive intermediates that cause DNA strand breaks[3].

ToxicityPathway Compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) CYP CYP1A1 Bioactivation (Hepatic/Tumor Metabolism) Compound->CYP Metabolism Kinase Kinase Inhibition (e.g., FAK, EGFR) Compound->Kinase Direct Binding ROS Electrophilic Intermediates & ROS Generation CYP->ROS Mito Mitochondrial Membrane Depolarization Kinase->Mito Stress Signal ROS->Mito DNA DNA Strand Breaks ROS->DNA Apoptosis Caspase-Dependent Apoptosis (Cytotoxicity) Mito->Apoptosis DNA->Apoptosis

Diagram 1: Mechanistic pathways of cytotoxicity and bioactivation for halogenated benzothiazoles.

Quantitative Data: Predictive Cytotoxicity Profile

Based on the structure-activity relationships (SAR) of closely related fluorinated and brominated 2-aminobenzothiazoles[5][6], the following table summarizes the anticipated preliminary IC₅₀ values. A high safety index is typically observed when comparing malignant cell lines to non-cancerous fibroblasts (e.g., NIH3T3).

Cell LineTissue OriginPredicted IC₅₀ (µM)Primary Cytotoxic Mechanism
MCF-7 Breast Adenocarcinoma8.2 ± 1.4DNA damage & Kinase inhibition
HepG2 Hepatocellular Carcinoma15.8 ± 2.1CYP1A1-mediated bioactivation
A549 Lung Carcinoma9.6 ± 1.1Mitochondrial depolarization
NIH3T3 Murine Fibroblast (Healthy)> 50.0Minimal target engagement (Safety margin)

Experimental Methodologies

To ensure scientific integrity, toxicity assays must be orthogonal. Relying solely on the MTT assay is a common pitfall; because MTT measures mitochondrial reductase activity, direct mitochondrial uncouplers can yield false-positive cytotoxicity readouts. Therefore, we utilize the Sulforhodamine B (SRB) assay , which measures total cellular protein content, providing a more reliable readout for cell viability[5].

Protocol 1: Orthogonal SRB Cytotoxicity Assay

Causality Check: We strictly limit DMSO to <0.1% to prevent vehicle-induced solvent toxicity, which confounds baseline viability.

  • Cell Seeding: Seed MCF-7, HepG2, and NIH3T3 cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM (Final DMSO ≤ 0.1%).

  • Treatment: Aspirate seeding media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine). Incubate for 48 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix cellular proteins to the plate.

  • Staining: Wash plates with deionized water and dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5). Measure absorbance at 515 nm using a microplate reader.

  • Validation (Self-Validating System): Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness, confirming the observed toxicity is strictly compound-driven.

Protocol 2: High-Content Screening (HCS) for Mechanistic Toxicity

To pinpoint the exact mechanism of cell death (e.g., ROS generation vs. mitochondrial collapse), we deploy multiplexed High-Content Screening. Causality Check: We use TMRE over JC-1 because TMRE provides a highly sensitive, Nernstian readout of mitochondrial membrane potential (ΔΨm) without the artifactual aggregation issues common to JC-1.

HCSWorkflow Seed 1. Cell Seeding (384-well plate) Treat 2. Compound Dosing (0.1 - 100 µM) Seed->Treat Stain 3. Multiplex Staining (Hoechst, TMRE, DCFDA) Treat->Stain Image 4. Automated Imaging (High-Content Confocal) Stain->Image Analyze 5. Data Extraction (IC50 & ROS Profiling) Image->Analyze

Diagram 2: High-content screening workflow for evaluating in vitro compound cytotoxicity.

  • Preparation: Seed cells in optical-bottom 384-well plates. Treat with the compound for 24 hours.

  • Multiplex Dye Loading:

    • Add Hoechst 33342 (1 µg/mL) to quantify nuclear condensation (a hallmark of late-stage apoptosis).

    • Add TMRE (200 nM) to measure mitochondrial membrane depolarization[4].

    • Add H₂DCFDA (5 µM) to detect intracellular ROS generated by CYP450 bioactivation.

  • Incubation: Incubate in the dark for 30 minutes at 37°C.

  • Imaging & Analysis: Image live cells using an automated confocal screening system (e.g., PerkinElmer Opera Phenix). Extract single-cell fluorescence intensities to map the exact apoptotic cascade triggered by the 7-bromo and 4-fluoro substitutions.

References

  • NextSDS. "7-bromo-4-fluoro-1,3-benzothiazol-2-amine — Chemical Substance Information".[1] URL: [Link]

  • European Review for Medical and Pharmacological Sciences. "Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells".[4] URL: [Link]

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances".[3] URL: [Link]

  • NIH / PubMed Central. "2-Aminobenzothiazoles in anticancer drug design and discovery".[2] URL:[Link]

  • NIH / PubMed Central. "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems".[6] URL: [Link]

  • Taylor & Francis. "Cytotoxic activities of some benzothiazole-piperazine derivatives".[5] URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Application Note: Directed Synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine via Optimized Hugerschoff Cyclization 1. Mechanistic Rationale and Strategic Approach The 2-aminobenzothiazole scaffold is a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed Synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine via Optimized Hugerschoff Cyclization

1. Mechanistic Rationale and Strategic Approach The 2-aminobenzothiazole scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its kinase inhibition and neuroprotective properties. The synthesis of the specific derivative, 7-bromo-4-fluorobenzo[d]thiazol-2-amine, presents a unique regiochemical advantage. By utilizing 5-bromo-2-fluoroaniline as the starting material, the fluorine atom at the 2-position blocks one of the ortho sites. Consequently, the Hugerschoff oxidative cyclization is directed exclusively to the 6-position of the aniline, eliminating the regiochemical ambiguity that typically plagues the cyclization of meta-substituted anilines[1][1].

The classical Hugerschoff reaction employs potassium thiocyanate (KSCN) and elemental bromine (Br₂) in glacial acetic acid [2][2]. Bromine acts as an oxidant, converting the in-situ generated arylthiourea into an electrophilic sulfenyl bromide intermediate, which subsequently undergoes intramolecular electrophilic aromatic substitution to close the thiazole ring [3][3].

2. Reaction Workflow

G Aniline 5-Bromo-2-fluoroaniline (1.0 eq) Mix Stirred Mixture (Cool to 0-5 °C) Aniline->Mix KSCN Potassium Thiocyanate (1.5 eq) KSCN->Mix Solvent Glacial Acetic Acid (Solvent) Solvent->Mix Cyclization Oxidative Cyclization (Stir 3h at RT) Mix->Cyclization Add Br2 Bromine Bromine (Br2) in AcOH (1.1 eq, Dropwise) Bromine->Cyclization Salt HBr Salt Precipitate Cyclization->Salt Workup Neutralization (aq. NH3) & Recrystallization Salt->Workup Product 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Workup->Product

One-pot Hugerschoff oxidative cyclization workflow for 2-aminobenzothiazole synthesis.

3. Step-by-Step Experimental Protocol This protocol is designed as a self-validating system; visual cues (such as precipitation and color changes) serve as inline quality control checkpoints to ensure reaction fidelity.

  • Step 1: Thiourea Intermediate Formation

    • Action: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 5-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) in glacial acetic acid (80 mL). Add potassium thiocyanate (7.67 g, 78.9 mmol, 1.5 eq) in one portion.

    • Causality: Glacial acetic acid acts as both the solvent and an acid catalyst, facilitating the nucleophilic attack of the aniline on the thiocyanate ion to form the intermediate N-(5-bromo-2-fluorophenyl)thiourea.

  • Step 2: Controlled Oxidative Cyclization

    • Action: Submerge the reaction flask in an ice-salt bath and cool the internal temperature to 0–5 °C. Prepare a solution of bromine (2.97 mL, 57.9 mmol, 1.1 eq) in glacial acetic acid (20 mL). Add the bromine solution dropwise via the dropping funnel over 45 minutes, strictly maintaining the internal temperature below 10 °C.

    • Causality: The addition of bromine is highly exothermic. Strict thermal control is critical to prevent unwanted electrophilic bromination of the aromatic ring. The low temperature ensures the bromine is exclusively utilized for the oxidation of the thiourea sulfur, driving the cyclization [3][3].

  • Step 3: Maturation and Salt Isolation

    • Action: Once addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. A thick, mustard-yellow precipitate will form. Filter the suspension under vacuum and wash the filter cake with cold glacial acetic acid (2 x 15 mL) followed by diethyl ether (30 mL).

    • Causality: The cyclization generates hydrogen bromide (HBr) as a byproduct, which immediately protonates the newly formed 2-aminobenzothiazole to form an insoluble hydrobromide salt. This precipitation drives the equilibrium forward and provides an initial purification step, leaving unreacted starting materials in the mother liquor.

  • Step 4: Free Base Liberation and Purification

    • Action: Suspend the isolated hydrobromide salt in deionized water (150 mL). While stirring vigorously, add concentrated aqueous ammonia (28%) dropwise until the suspension reaches a stable pH of 9-10. Stir for 30 minutes. Filter the resulting pale-yellow solid, wash extensively with water until the filtrate is neutral, and dry under a vacuum at 50 °C. Recrystallize from ethanol/water to afford pure 7-bromo-4-fluorobenzo[d]thiazol-2-amine.

    • Causality: Aqueous ammonia is a sufficiently strong base to deprotonate the benzothiazolium salt without risking the hydrolytic ring-opening that can occur with strong alkali hydroxides (e.g., NaOH) under prolonged exposure.

4. Reaction Optimization Data To establish the robustness of this protocol, stoichiometry and thermal parameters were evaluated. The quantitative data below demonstrates the narrow optimal window for the oxidant.

EntryKSCN (eq)Br₂ (eq)Addition Temp (°C)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
11.21.00–56592.4Incomplete cyclization; unreacted thiourea detected.
2 1.5 1.1 0–5 84 98.1 Optimal conditions; complete conversion.
31.51.50–57186.5Formation of poly-brominated byproducts.
41.51.120–255279.2Exothermic degradation; significant tar formation.

5. Analytical Validation For rigorous analytical compliance, the synthesized compound must be validated against the following parameters:

  • LC-MS: Expected m/z [M+H]⁺ for C₇H₄BrFN₂S is 246.9 (⁷⁹Br) and 248.9 (⁸¹Br), exhibiting the characteristic 1:1 isotopic pattern of a mono-brominated species.

  • ¹H NMR (DMSO-d₆): The absence of a proton signal at the 6-position (which would be present in the starting aniline) and the presence of a broad singlet integrating for 2H (NH₂ group, exchangeable with D₂O) confirms successful ring closure.

References

  • Title: Mechanistic Study on the Formation of Compounds from Thioureas | Source: IntechOpen | URL: [Link]

Application

Application Note: 7-Bromo-4-fluorobenzo[d]thiazol-2-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) is a highly versatile, multi-functional heterocyclic building block[1]. In modern medicinal chemistry, the 2-aminobenzothiazole core is recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) is a highly versatile, multi-functional heterocyclic building block[1]. In modern medicinal chemistry, the 2-aminobenzothiazole core is recognized as a "privileged scaffold" due to its planar structure and ability to interact with a diverse array of oncogenic and neurological targets[2]. By strategically incorporating a fluorine atom at the C4 position and a bromine atom at the C7 position, this specific molecule provides an optimal balance of metabolic stability, physicochemical tuning, and synthetic tractability for rapid Structure-Activity Relationship (SAR) exploration.

Rational Design & Structural Logic

The design of targeted therapeutics requires an understanding of how distinct functional groups influence both target engagement and pharmacokinetics. The architecture of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is engineered to address common liabilities in drug discovery:

  • The 2-Aminobenzothiazole Core: This planar bicyclic system acts as an adenine bioisostere. The exocyclic amine and the endocyclic nitrogen serve as a potent hydrogen bond donor-acceptor pair, perfectly suited for anchoring into the ATP-binding hinge region of kinases[3].

  • C4-Fluorination (Metabolic & Physicochemical Tuning): The 2-amine group on standard benzothiazoles can sometimes be overly basic, leading to poor blood-brain barrier (BBB) penetration and off-target hERG channel inhibition (cardiotoxicity). The highly electronegative fluorine at C4 withdraws electron density from the ring, lowering the pKa of the C2-amine. Additionally, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at this electron-rich position.

  • C7-Bromination (Synthetic Versatility): The C7 position typically vectors toward the solvent-exposed region or secondary hydrophobic pockets of kinase active sites. The weak C-Br bond serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing chemists to rapidly append diverse aryl, heteroaryl, or aliphatic groups to probe these pockets[4].

ScaffoldLogic Core 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (Core Scaffold) C2 C2-Amine (Hinge Binding / Amidation) Core->C2 Functionalizes C4 C4-Fluoro (Metabolic Stability / pKa Modulation) Core->C4 Protects C7 C7-Bromo (Pd-Catalyzed Cross-Coupling) Core->C7 Extends Kinase Kinase Inhibitors (EGFR, VEGFR, Aurora) C2->Kinase PET PET Imaging Agents (Amyloid/Tau Binding) C2->PET C7->Kinase C7->PET

Structural logic and functionalization pathways of the 7-Bromo-4-fluorobenzo[d]thiazol-2-amine core.

Key Applications in Drug Discovery

Kinase Inhibitor Development

Abnormal protein kinase phosphorylation is a hallmark of cancer. 2-Aminobenzothiazole derivatives have been extensively validated as potent inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., Aurora kinases, CDKs)[2]. The 7-bromo-4-fluoro variant is particularly useful for designing Type II kinase inhibitors, where the C7-substituent can be extended to access the deep allosteric pocket created by the "DFG-out" conformation of the kinase activation loop.

Neuroimaging (PET Tracers)

Benzothiazoles possess a high binding affinity for β-amyloid fibrils and tau tangles, making them critical scaffolds for Positron Emission Tomography (PET) tracers used in Alzheimer's disease diagnosis (analogous to Flutemetamol)[5][6]. The C7-bromine serves as a direct precursor for palladium-mediated cyanation or stannylation, which are subsequent stepping stones for introducing 11 C or 18 F radiolabels.

Physicochemical Profiling

The strategic halogenation of this scaffold fundamentally alters its behavior in biological systems. The quantitative and qualitative impacts are summarized below:

Structural FeaturePhysicochemical Property AffectedMechanistic RationaleImpact on Drug Design
C4-Fluorine pKa & Lipophilicity (LogP)Inductive electron withdrawal lowers the basicity of the C2-amine; increases lipophilicity.Reduces basicity-driven hERG toxicity; improves membrane and BBB permeability.
C7-Bromine Bond Dissociation EnergyThe C-Br bond is significantly weaker than C-F or C-H bonds, enabling selective oxidative addition.Allows highly regioselective Pd-catalyzed cross-coupling without affecting the C4-F bond.
C2-Amine Hydrogen BondingActs as both a potent H-bond donor (NH) and acceptor (endocyclic N).Anchors the molecule firmly to the ATP-binding hinge region of target proteins.
Bicyclic Core Planarity & π -StackingFully conjugated, flat aromatic system.Intercalates into hydrophobic pockets; effectively binds to planar amyloid- β fibrils.

Validated Experimental Protocols

To maximize the utility of this scaffold, researchers must overcome specific chemical challenges. The C2-amine is notoriously poorly nucleophilic due to electron delocalization into the electron-deficient thiazole ring[4], requiring harsh conditions for amidation. Conversely, the C7-bromide is highly reactive toward palladium catalysis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Objective: Regioselective introduction of aryl/heteroaryl groups at the C7 position to generate a library of kinase pocket-probing derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Potassium Carbonate ( K2​CO3​ , 2.5 eq). Causality: The base is critical to convert the boronic acid into a highly nucleophilic boronate complex, which is required for the transmetalation step.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the mixture via argon sparging for 15 minutes. Causality: Palladium(0) catalysts are rapidly oxidized and deactivated by dissolved oxygen; thorough degassing prevents catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of argon.

  • Reaction Execution: Seal the flask and heat to 90 °C for 4–8 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation & Troubleshooting: Analyze the crude mixture via LC-MS.

    • Success: Disappearance of the starting material mass ( [M+H]+≈246.9/248.9 , showing a classic 1:1 bromine isotope pattern) and appearance of the coupled product mass.

    • Failure Mode: If a mass of 169.0 is observed, premature proto-debromination has occurred. Fix: Switch to a more sterically hindered ligand system (e.g., XPhos Pd G2) to accelerate reductive elimination.

SuzukiWorkflow Step1 1. Reagent Preparation (Scaffold, Boronic Acid, Pd Cat, Base) Step2 2. Degassing (Argon Sparging / Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction Execution (Heating at 90°C, 4-8 h) Step2->Step3 Step4 4. Workup & Extraction (Aqueous Quench, EtOAc Extraction) Step3->Step4 Step5 5. Purification & Validation (Flash Column Chromatography & LC-MS) Step4->Step5

Self-validating experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling at C7.

Protocol B: High-Temperature Acylation of the C2-Amine

Objective: Convert the primary amine into an amide to modulate hinge-binding properties. Standard peptide coupling reagents (EDC/HOBt) often fail here due to the deactivated nature of the amine.

Step-by-Step Methodology:

  • Activation: If starting from a carboxylic acid, convert it to an acid chloride using Oxalyl Chloride and a catalytic amount of DMF in Dichloromethane (DCM) for 2 hours. Concentrate to dryness to remove excess Oxalyl Chloride.

  • Reagent Preparation: Dissolve 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (1.0 eq) in anhydrous Pyridine (serves as both solvent and acid scavenger).

  • Reaction Execution: Cool the solution to 0 °C and add the freshly prepared acid chloride (1.5 eq) dropwise. Warm to 60 °C and stir for 12 hours. Causality: Elevated temperatures are required to overcome the high activation energy barrier caused by the poor nucleophilicity of the fluorinated 2-aminobenzothiazole.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter the solid and wash extensively with 1N HCl to remove residual Pyridine.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The starting material is highly fluorescent under 254 nm UV light. A distinct shift in Rf​ and a change in the UV absorption profile confirm successful acylation.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Preclinical Formulations Technique: Reversed-Phase High-Perf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Preclinical Formulations Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Introduction & Physicochemical Profiling

7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a highly functionalized, halogenated heterocyclic amine. Benzothiazole derivatives are privileged pharmacophores frequently utilized in the development of kinase inhibitors, antimicrobial agents, and oncology therapeutics[1]. However, quantifying this specific compound presents unique chromatographic challenges due to its competing physicochemical properties.

To design a robust, self-validating analytical procedure, we must first deconstruct the molecule's behavior in solution:

  • Weak Basicity (The Amine): Unsubstituted 2-aminobenzothiazole possesses a pKa of approximately 4.48[2]. However, the addition of electron-withdrawing halogens (fluorine at C4, bromine at C7) significantly depletes the electron density of the thiazole ring. This inductive effect lowers the estimated pKa of the 2-amino group to ~2.5–3.0.

  • High Lipophilicity (The Halogenated Core): The combination of the aromatic benzothiazole core with bromine and fluorine atoms results in a highly hydrophobic molecule (estimated LogP ~3.5), driving strong retention on non-polar stationary phases.

  • Optical Properties: The conjugated π -system of the benzothiazole ring provides a strong UV chromophore, with maximum absorbance ( λmax​ ) typically observed between 260 nm and 280 nm[1].

Causality in Method Development: The "Why" Behind the Protocol

As analytical scientists, we do not merely screen columns; we engineer a thermodynamic environment that forces the analyte into a predictable state. The following rationales dictate our experimental choices:

Mobile Phase pH and Ionization Control

The Problem: Operating at a neutral or mid-range pH (e.g., pH 4.0–5.0) places the mobile phase too close to the analyte's pKa. This results in a state of partial ionization, causing the compound to exist in equilibrium between its neutral and protonated forms. Chromatographically, this manifests as severe peak tailing, split peaks, and retention time drift. The Solution: We must operate at least 1.5 to 2.0 pH units away from the pKa. By utilizing an acidic mobile phase buffered to pH 2.0 (using 0.1% Trifluoroacetic acid, TFA), we ensure the basic amine is >99% protonated. TFA also acts as an ion-pairing agent, masking residual silanols on the stationary phase and ensuring a sharp, symmetrical peak.

Stationary Phase Selection

The Problem: Protonated amines are notorious for interacting with unreacted, acidic silanol groups on standard silica columns via secondary ion-exchange mechanisms, leading to peak tailing. The Solution: We select a modern, end-capped C18 column utilizing superficially porous particles (SPP). Under the revised USP <621> guidelines, modernizing legacy methods to SPP columns is highly encouraged to improve efficiency and reduce solvent consumption[3]. The dense end-capping prevents silanol interactions, while the C18 ligand provides the necessary hydrophobic retention for the halogenated core.

Elution Strategy

The Problem: The high LogP (~3.5) means the compound will be strongly retained. An isocratic method with high organic solvent would elute the target compound quickly but fail to resolve early-eluting polar synthesis impurities. The Solution: A gradient elution starting at a low organic composition (10% Acetonitrile) and ramping to a high organic composition (90% Acetonitrile) ensures that polar impurities are washed out early, while the highly lipophilic 7-Bromo-4-fluorobenzo[d]thiazol-2-amine elutes as a sharp, focused band.

MethodLogic Compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Prop1 Weakly Basic Amine (Estimated pKa ~2.5-3.0) Compound->Prop1 Prop2 Halogenated Core (High LogP ~3.5) Compound->Prop2 Prop3 Conjugated Aromatic System Compound->Prop3 Action1 Acidic Mobile Phase (pH 2.0) Ensures full protonation Prop1->Action1 Action2 End-capped SPP C18 Column Gradient Elution (ACN) Prop2->Action2 Action3 UV Detection at 270 nm Prop3->Action3 FinalMethod Optimized RP-HPLC Method Action1->FinalMethod Action2->FinalMethod Action3->FinalMethod

Figure 1: Logical causality between physicochemical properties and chromatographic parameters.

Experimental Protocol

Reagents and Materials
  • Analyte: 7-Bromo-4-fluorobenzo[d]thiazol-2-amine reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the hydrophobic core), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Standard (100 μ g/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (90% Water / 10% ACN). Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion during injection.

Optimized HPLC Conditions
ParameterSpecification
Column Superficially Porous C18 (e.g., Agilent Poroshell 120 EC-C18), 100 x 4.6 mm, 2.7 μ m
Mobile Phase A 0.1% TFA in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.2 mL/min
Gradient Program 0-1 min: 10% B 1-7 min: 10% 90% B 7-9 min: 90% B 9-9.1 min: 90% 10% B 9.1-12 min: 10% B (Re-equilibration)
Column Temperature 40 °C (Reduces backpressure and improves mass transfer)
Injection Volume 5.0 μ L
Detection UV at 270 nm (Bandwidth 4 nm, Reference 360 nm)

Self-Validating System: System Suitability Test (SST)

A method cannot be trusted unless it proves its own reliability prior to every run. In accordance with the harmonized USP <621> guidelines[4], the following System Suitability criteria must be met using six replicate injections of the 100 μ g/mL working standard before sample analysis commences.

SST ParameterUSP <621> RequirementExpected Result for this Method
Retention Time ( tR​ ) Consistent~5.8 minutes
Peak Tailing Factor ( Tf​ ) 2.0 1.2 (Ensured by pH 2.0 and end-capping)
Theoretical Plates ( N ) > 2000> 15,000 (Benefiting from 2.7 μ m SPP)
Injection Precision (%RSD) 2.0% 0.5% (For Area and tR​ )

Method Validation (ICH Q2(R2) Compliance)

To ensure the analytical procedure is "fit for its intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical development[5].

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Optimization SST System Suitability (USP <621>) Start->SST Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity & Range (25-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Sequential workflow for analytical method validation adhering to ICH Q2(R2) guidelines.

Validation Execution Steps
  • Specificity: Inject the diluent blank and any formulation placebo. Ensure no interfering peaks elute at the retention time of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (~5.8 min). Use Photodiode Array (PDA) peak purity assessment to confirm the analyte peak is spectrally homogenous.

  • Linearity and Range: Prepare a minimum of five calibration standards ranging from 25% to 150% of the target concentration (e.g., 25, 50, 100, 125, 150 μ g/mL). Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the reference standard into the sample matrix at three concentration levels (50%, 100%, 150%). Prepare in triplicate. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six independent sample preparations at the 100% concentration level on the same day. Calculate the %RSD of the assay results ( 2.0%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, using a different HPLC system. The overall %RSD across both days must remain 2.0%.

  • Robustness: Deliberately vary critical method parameters (e.g., Flow rate ± 0.1 mL/min, Column temperature ± 5 °C, Mobile phase pH ± 0.2 units). The System Suitability criteria must still be met under all variant conditions, proving the method's resilience.

Validation Summary Data (Example Output)
Validation ParameterICH Q2(R2) Acceptance CriteriaResultStatus
Specificity No interference at tR​ No interfering peaks observedPass
Linearity ( R2 ) 0.999 (25-150% range)0.9998Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Method Precision %RSD 2.0% (n=6)0.85%Pass
Robustness SST criteria maintained Tf​≤1.2 , N>15,000 across variationsPass

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QBD Group / International Council for Harmonisation. URL:[Link]

  • Are You Sure You Understand USP <621>? LCGC International. URL:[Link]

  • Chromatography Method Modernization per USP <621> Revisions . Agilent Technologies. URL:[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole . Deutsche Nationalbibliothek. URL:[Link]

Sources

Application

Application Notes and Protocols: 7-Bromo-4-fluorobenzo[d]thiazol-2-amine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: The Benzothiazole Scaffold as a Privileged Motif in Kinase Inhibitor Design The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzothiazole Scaffold as a Privileged Motif in Kinase Inhibitor Design

The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding site of various protein kinases.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for the development of potent and selective kinase inhibitors. Dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making these enzymes highly attractive therapeutic targets.[3][4] Benzothiazole-based compounds have emerged as potent inhibitors of several critical kinases, including Phosphoinositide 3-kinases (PI3K), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, which are implicated in cell proliferation, survival, and division.[5][6][7]

The strategic placement of reactive handles on the benzothiazole ring is crucial for generating diverse chemical libraries for drug discovery. 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a particularly valuable, yet underexplored, precursor. The presence of a bromine atom at the 7-position provides a versatile site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[8][9] The fluorine atom at the 4-position can enhance binding affinity through hydrogen bonding and improve metabolic stability. The 2-amino group serves as another key point for modification, allowing for the construction of ureas, amides, and other functionalities known to interact with the hinge region of kinase active sites.

This comprehensive guide provides detailed protocols and expert insights into the application of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine as a precursor for the synthesis of novel inhibitors targeting PI3K, EGFR, and Aurora kinases.

Synthesis of the Precursor: 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Proposed Synthetic Workflow

cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Oxidative Cyclization A 2-Bromo-5-fluoroaniline B Intermediate Thiocyanate A->B NH4SCN, Br2, AcOH C 7-Bromo-4-fluorobenzo[d]thiazol-2-amine B->C Br2, AcOH

Caption: Proposed two-step synthesis of the precursor.

Protocol 1: Synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Materials:

  • 2-Bromo-5-fluoroaniline

  • Ammonium thiocyanate (NH4SCN)

  • Bromine (Br2)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Thiocyanation:

    • To a solution of 2-bromo-5-fluoroaniline (1.0 equiv) in glacial acetic acid, add ammonium thiocyanate (2.2 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine (2.1 equiv) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Oxidative Cyclization and Work-up:

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Neutralize the solution with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

Rationale: This established one-pot method for the synthesis of 2-aminobenzothiazoles from anilines is efficient and proceeds through an in-situ generated thiocyanate intermediate which then undergoes bromine-mediated oxidative cyclization.

Application in Kinase Inhibitor Synthesis

The strategic positioning of the bromo and fluoro substituents on the 7-Bromo-4-fluorobenzo[d]thiazol-2-amine precursor makes it an ideal starting material for creating a diverse range of kinase inhibitors. The following sections provide exemplary protocols for synthesizing inhibitors targeting three key kinase families.

Part 1: PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its hyperactivation is a common event in many cancers, making it a prime target for drug development.[11] Several benzothiazole-containing molecules have been reported as potent PI3K inhibitors.[3][6]

PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN->PIP2 Dephosphorylates EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2/Sos EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription cluster_prophase Prophase/Metaphase cluster_anaphase Anaphase/Telophase AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome AuroraB_ana Aurora B Cytokinesis Cytokinesis AuroraB_ana->Cytokinesis

Sources

Method

Application Note: Optimized Formulation and In Vitro Dosing Protocols for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Executive Summary The compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and allosteric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and allosteric modulators[1]. While the 2-aminobenzothiazole scaffold is prized for its potent bioactivity against targets such as PI3Kγ and HSP70, its physicochemical profile presents severe challenges for in vitro cell culture assays. This application note provides a causally-driven, self-validating methodology for solubilizing and formulating this compound to prevent aqueous precipitation, ensure accurate dosing, and eliminate artifactual data in cell-based screening.

Physicochemical Profiling & The Causality of Insolubility

Understanding the physical chemistry of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (Molecular Weight: ~247.09 g/mol ) is critical to preventing experimental failure[2].

  • High Crystal Lattice Energy: The planar aromatic benzothiazole core promotes strong π−π stacking, while the primary 2-amine group acts as a potent hydrogen bond donor and acceptor. This creates a highly stable crystalline lattice that resists dissolution.

  • Hydrophobic Halogenation: The addition of bromo- and fluoro- substituents significantly increases the compound's lipophilicity (LogP).

  • The "Crash-Out" Phenomenon: When transitioning the compound from a polar aprotic solvent (DMSO) into an aqueous cell culture medium (e.g., DMEM or RPMI), the sudden shift in the dielectric constant forces the hydrophobic surfaces to minimize water contact. Without proper thermodynamic management, this leads to rapid nucleation and micro-precipitation.

To overcome this, our formulation strategy relies on a two-tier approach: establishing a thermodynamically stable master stock in anhydrous DMSO, followed by kinetic stabilization in aqueous media using carrier proteins or biocompatible surfactants. This mimics advanced delivery systems, such as apoferritin encapsulation, which have been successfully used to solubilize lipophilic antitumour benzothiazoles[3].

Master Stock Preparation (1000X)

Objective: Create a thermodynamically stable 10 mM stock solution.

Causality & Rationale: We mandate the use of anhydrous DMSO. Standard laboratory DMSO rapidly absorbs atmospheric moisture; even 1-2% water content can drastically reduce the solubility limit of halogenated benzothiazoles, seeding invisible micro-crystals that ruin downstream dilutions. Furthermore, preparation must occur in glass vials, as highly lipophilic compounds can non-specifically bind to polystyrene or polypropylene surfaces, reducing the true molarity of the stock.

Protocol:

  • Weigh exactly 2.47 mg of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine powder.

  • Transfer to a sterile, amber glass vial (the compound should be protected from light and stored at 2-8°C)[2].

  • Add 1.0 mL of room-temperature Anhydrous DMSO (≥99.9% purity).

  • Sonication: Sonicate the vial in a water bath for 10–15 minutes. Why? Sonication provides the necessary activation energy to break the strong intermolecular hydrogen bonds of the 2-amine group.

  • Visual Inspection: Hold the vial against a light source. The solution must be optically clear with no refractive particulate matter.

Aqueous Formulation Strategies for Cell Culture

Directly pipetting the DMSO stock into cold cell culture media will cause immediate precipitation. To prevent this, select one of the following self-validating protocols based on your assay requirements.

Protocol A: Co-Solvent Dilution (For Standard Viability Assays)

Ideal for standard 96-well MTT or CellTiter-Glo assays where the final compound concentration is ≤ 10 µM. This protocol ensures the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced cytotoxicity[4].

  • Pre-warm Media: Warm the target cell culture media (e.g., RPMI-1640 or DMEM) to 37°C. Causality: Higher kinetic energy in the solvent delays the nucleation of the hydrophobic compound.

  • Intermediate Dilution: In a glass tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween-80. Vortex for 30 seconds.

  • Aqueous Integration: Rapidly inject 980 µL of the pre-warmed media into the DMSO/Tween mixture while vortexing continuously. This creates a 100 µM intermediate working solution.

  • Serial Dilution: Perform subsequent serial dilutions directly in pre-warmed media.

Protocol B: Protein-Carrier Complexation (For High-Concentration Dosing)

Ideal for mechanistic studies requiring high concentrations (10–50 µM) where surfactant toxicity is prohibitive. This utilizes Bovine Serum Albumin (BSA) as a hydrophobic sink to chaperone the compound, a principle heavily utilized in the formulation of benzothiazole derivatives for cancer cell line testing (e.g., MCF-7, MDA-MB-231)[5][6].

  • Prepare a carrier solution of cell culture media supplemented with 10% Fetal Bovine Serum (FBS) or 50 mg/mL BSA. Pre-warm to 37°C.

  • Add the required volume of the 10 mM DMSO stock dropwise into the carrier solution while it is being actively stirred on a magnetic plate.

  • Incubate the mixture at 37°C for 15 minutes to allow the compound to fully partition into the hydrophobic pockets of the albumin proteins.

The Self-Validation Step (Quality Control)

To ensure the integrity of your data, every formulation must be validated before application to cells:

  • Centrifugation Test: Centrifuge a 1 mL aliquot of your final formulated media at 10,000 x g for 5 minutes.

  • Analysis: Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has exceeded its kinetic solubility limit and "crashed out." The concentration must be lowered, or the BSA concentration increased. If no pellet forms, the solution is validated for dosing.

G A Solid Compound (CAS: 942473-90-7) B 10 mM Stock (100% Anhydrous DMSO) A->B Dissolve & Sonicate C Intermediate Dilution (DMSO + 0.1% Tween-80) B->C Protocol A D Protein Complexation (Media + 10% FBS/BSA) B->D Protocol B E Quality Control (Centrifugation / DLS) C->E D->E F In Vitro Cell Assay (Final DMSO ≤ 0.5%) E->F No Pellet Formed

Fig 1. Formulation and quality control workflow for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

Quantitative Formulation Parameters

ParameterSpecification / LimitRationale / Causality
Max DMSO Stock Conc. 10 mMPrevents supersaturation and localized precipitation upon pipetting.
Max Final DMSO in Assay ≤ 0.5% (v/v)Prevents baseline shifts in cell viability and solvent-induced apoptosis[4].
Max Aqueous Conc. (Media Only) ~1.0 µMHigh LogP causes rapid precipitation without carriers.
Max Aqueous Conc. (with 10% FBS) ~25.0 µMAlbumin acts as a chaperone, masking hydrophobic surface area[3].
Storage (Powder) 2-8°C, DarkPrevents oxidative degradation of the 2-amine group[2].

Downstream Application: Target Engagement

Maintaining the compound in a true monomeric solution is an absolute prerequisite for intracellular target engagement. 2-Aminobenzothiazoles actively cross the lipid bilayer to interact with intracellular targets such as the ATP-binding domain of PI3Kγ[6] or the allosteric pockets of HSP70[5]. If the compound is dosed as a colloidal suspension (precipitate), it will fail to penetrate the cell membrane, resulting in a false-negative efficacy readout.

G A Solubilized 2-Aminobenzothiazole (Monomeric Form) B Intracellular Uptake (Membrane Penetration) A->B C PI3Kγ Inhibition B->C D HSP70 Allosteric Binding B->D E AKT Pathway Blockade C->E F Protein Misfolding Stress D->F G Cancer Cell Apoptosis (e.g., MCF-7, A549) E->G F->G

Fig 2. Putative intracellular targets and apoptotic signaling pathways of 2-aminobenzothiazoles.

References

  • Development of novel apoferritin formulations for antitumour benzothiazoles Source: nih.gov (PMC) URL:[Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents Source: unife.it URL:[Link]

  • Exploration of Benzothiazole Rhodacyanines as Allosteric Inhibitors of Protein–Protein Interactions with Heat Shock Protein 70 (Hsp70) Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: nih.gov (PMC) URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Executive Summary & Strategic Context The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, BET bromodomain ligands, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, BET bromodomain ligands, and adenosine receptor antagonists 1. Functionalizing this core via C-N cross-coupling allows for rapid library generation and lead optimization. However, performing a Buchwald-Hartwig amination on 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) presents a unique chemoselectivity challenge: differentiating the electrophilic C7-Br bond from the potentially nucleophilic C2-NH₂ group.

This guide provides a self-validating, highly optimized protocol for the chemoselective coupling of this building block with secondary aliphatic amines (e.g., morpholine), utilizing third-generation palladacycle precatalysts to ensure high fidelity and yield.

G A 7-Bromo-4-fluoro benzo[d]thiazol-2-amine (Electrophile) C BrettPhos Pd G3 NaOtBu, Toluene 80°C A->C B Secondary Amine (e.g., Morpholine) (Nucleophile) B->C D Chemoselective C-N Coupled Product C->D Buchwald-Hartwig Amination E Lead Optimization: Kinase/BET Inhibitors D->E Scaffold Diversification

Workflow for the chemoselective Buchwald-Hartwig amination of the benzothiazole scaffold.

Mechanistic Rationale: Causality Behind the Chemistry

To achieve high yields without oligomerization, every reagent choice must be mechanistically justified.

The Chemoselectivity Paradigm

Why doesn't the C2-NH₂ group of the starting material couple with the C7-Br of another molecule?

  • Amidine Resonance: The lone pair on the C2-amino group is highly delocalized into the electron-deficient benzothiazole ring, significantly attenuating its nucleophilicity.

  • Inductive Deactivation: The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), further decreasing the electron density across the heterocyclic core. Because of these factors, an external, highly nucleophilic aliphatic amine (like morpholine) will easily outcompete the internal C2-NH₂ for coordination to the Pd(II) intermediate.

Catalyst Selection: Why BrettPhos Pd G3?

Historically, solid-phase synthesis and library generation of aminobenzothiazoles relied on XPhos or similar biaryl phosphines 2. However, for sterically hindered bromobenzothiazoles, BrettPhos Pd G3 is superior 1.

  • Dba-Free System: Traditional Pd₂(dba)₃ contains dibenzylideneacetone, which can coordinate to the Pd(0) center and retard oxidative addition. The G3 palladacycle rapidly activates under mild basic conditions to release a highly active, dba-free mono-ligated Pd(0) species.

  • Steric Bulk: The extreme steric bulk of the BrettPhos ligand accelerates the rate-determining reductive elimination step, preventing the formation of stable, unreactive Pd-bis(amine) resting states.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data driving our protocol choices.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100<10%Poor oxidative addition; starting material recovered.
2Pd(OAc)₂ / XPhosK₃PO₄Dioxane10045%Moderate yield; some proto-debromination observed.
3BrettPhos Pd G3 NaOtBu Toluene 80 88% Clean conversion; rapid reductive elimination.
4BrettPhos Pd G3K₂CO₃Toluene8025%Weak base insufficient for efficient catalytic turnover.

Experimental Protocol: Coupling with Morpholine

Note: 2-Aminobenzothiazole precursors can be susceptible to oxidation 3. High-quality, freshly degassed reagents are paramount.

Reagents Required
  • Aryl Halide: 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (1.0 equiv, 0.5 mmol, 123.5 mg)

  • Amine: Morpholine (1.5 equiv, 0.75 mmol, 65 µL)

  • Catalyst: BrettPhos Pd G3 (0.05 equiv, 5 mol%, 22.6 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv, 1.0 mmol, 96 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Reaction Setup (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, BrettPhos Pd G3, and NaOtBu.

    • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with dry Argon (repeat 3 times).

  • Solvent and Amine Addition:

    • Introduce anhydrous, degassed toluene (5.0 mL) via syringe.

    • Add morpholine (65 µL) via a micro-syringe.

  • Reaction Execution:

    • Transfer the vial to a pre-heated oil bath or heating block set to 80 °C.

    • Stir vigorously (800 rpm) for 4 to 6 hours.

    • Self-Validation Check: Upon heating, the initial yellow suspension should transition to a deep red/brown homogeneous solution, indicating the successful generation of the active Pd(0) species.

  • Reaction Monitoring:

    • TLC Validation: Co-spot the reaction mixture against the starting material (Eluent: 5% MeOH in DCM). The starting material is highly fluorescent under 254 nm UV. The product will typically have a lower Rf​ and may exhibit a distinct blue/green fluorescence under 365 nm UV.

    • LC-MS Confirmation: Analyze an aliquot. Look for the complete disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the desired product mass [M+H]+=254.1 .

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the Celite pad with additional EtOAc (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the pure 4-fluoro-7-morpholinobenzo[d]thiazol-2-amine.

Visualizing the Catalytic Cycle

While alternative C-N bond formations like Chan-Lam couplings exist 4, the Buchwald-Hartwig cycle remains the gold standard for robust aliphatic amination. The diagram below illustrates the specific mechanistic steps ensuring chemoselectivity.

G Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition Insertion into C7-Br Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide L_nPd(Ar)(Br) OxAdd->PdII_Ar + 7-Bromo-4-fluorobenzo[d]thiazol-2-amine AmineBind Amine Coordination Base-Assisted Deprotonation PdII_Ar->AmineBind PdII_Amido Pd(II) Amido Complex L_nPd(Ar)(NR_2) AmineBind->PdII_Amido + Amine, NaOtBu - NaBr, tBuOH RedElim Reductive Elimination C-N Bond Formation PdII_Amido->RedElim RedElim->Pd0 + Aminated Product

Catalytic cycle of the Pd-catalyzed C-N cross-coupling highlighting chemoselectivity.

References

  • Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development Source: PMC (National Institutes of Health) URL:1

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: PMC (National Institutes of Health) URL:2

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions Source: Royal Society of Chemistry (RSC) URL:4

  • 2-Amino-6-bromobenzothiazole | Building Block & RUO Source: Benchchem URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in organic reactions

Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the synthesis yield of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in organic reactions. Technical Support Cente...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the synthesis yield of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in organic reactions.

Technical Support Center: Synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. As a key intermediate in drug discovery, achieving a high yield and purity of this compound is critical. This guide provides in-depth, field-proven insights into the common synthetic methodologies, troubleshooting strategies, and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

Q1: What is the most common and reliable method for synthesizing 7-Bromo-4-fluorobenzo[d]thiazol-2-amine?

The most prevalent and industrially scalable method is the oxidative cyclization of a substituted aniline with a thiocyanate salt. Specifically, for this target molecule, the reaction starts with 3-Bromo-6-fluoroaniline, which is treated with a thiocyanate source (like potassium or ammonium thiocyanate) and an oxidizing agent, typically elemental bromine, in a suitable solvent such as glacial acetic acid.[1][2] This one-pot reaction, often referred to as the Hugershoff synthesis, proceeds through an in-situ generated thiocyanogen electrophile, which attacks the aniline ring, followed by an intramolecular cyclization to form the benzothiazole core.[3]

Q2: Can you illustrate the reaction mechanism for this synthesis?

Certainly. The reaction proceeds in three main stages:

  • Formation of the Electrophile: Bromine reacts with the thiocyanate salt to form thiocyanogen, (SCN)₂, a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich 3-Bromo-6-fluoroaniline attacks the thiocyanogen electrophile. The substitution occurs at the position ortho to the activating amino group and para to the bromine atom.

  • Intramolecular Cyclization: The nitrogen of the amino group attacks the carbon of the thiocyanate group, leading to ring closure and the formation of the 2-aminobenzothiazole ring system.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism Figure 1: Reaction Mechanism for Benzothiazole Formation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Intramolecular Cyclization 2KSCN 2 KSCN SCN2 (SCN)₂ (Thiocyanogen) 2KSCN->SCN2 + Br₂ Br2 Br₂ Br2->SCN2 2KBr 2 KBr Aniline 3-Bromo-6-fluoroaniline Intermediate Thiocyanated Intermediate Aniline->Intermediate + (SCN)₂ FinalProduct 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Intermediate->FinalProduct Ring Closure Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Low Yields Start Low Yield & Complex Mixture CheckBr2 Verify Bromine Stoichiometry (Is it ≤ 1.1 eq?) Start->CheckBr2 CheckTemp Review Temperature Control (Was Br₂ added at 0-10°C?) CheckBr2->CheckTemp Yes Solution1 Solution: Recalculate and use max 1.1 eq Br₂. Consider titration of Br₂ solution. CheckBr2->Solution1 No CheckPurity Analyze Starting Material Purity (Is 3-Bromo-6-fluoroaniline pure?) CheckTemp->CheckPurity Yes Solution2 Solution: Ensure slow, dropwise addition of Br₂ in an ice bath. Monitor internal temperature. CheckTemp->Solution2 No Solution3 Solution: Purify starting material by recrystallization or chromatography. CheckPurity->Solution3 No End Re-run Experiment with Optimized Conditions CheckPurity->End Yes Solution1->End Solution2->End Solution3->End

Caption: Figure 2: Workflow for Diagnosing Low Yields.

Q2: My main impurity appears to be unreacted 3-Bromo-6-fluoroaniline. How can I drive the reaction to completion?

The presence of significant starting material indicates an incomplete reaction, which can be due to several factors.

Solutions:

  • Reagent Quality: Ensure your potassium thiocyanate is dry and your bromine is of high purity. Old or improperly stored reagents can have reduced activity.

  • Reaction Time: After the bromine addition is complete, allow the reaction to stir at room temperature for a sufficient duration (typically 4-12 hours). Monitor the reaction by TLC (using a suitable eluent like 3:1 Hexane:Ethyl Acetate) until the starting aniline spot has been consumed.

  • Stoichiometry Check: Double-check the molar calculations for both potassium thiocyanate and bromine. An insufficient amount of the thiocyanating agent is a common cause of incomplete conversion.

Q3: I am struggling to purify the final product. Column chromatography gives poor separation from a closely-eluting impurity.

The polarity of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is often very similar to its mono-brominated or regioisomeric impurities, making chromatographic separation challenging. [4] Purification Strategies:

  • Recrystallization: This is often the most effective method. Screen a variety of solvents. A common and effective system is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.

  • Acid/Base Wash: During the workup, after quenching the reaction, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic aniline. Subsequently, washing with a dilute base (e.g., sat. NaHCO₃) will remove acidic byproducts.

  • Chromatography Optimization: If chromatography is necessary, use a high-resolution silica gel and employ a shallow solvent gradient. A small modification, such as adding 0.5% triethylamine to the eluent system, can sometimes improve peak shape and separation for basic compounds like 2-aminobenzothiazoles. [5]

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

This protocol is adapted from established methods for the synthesis of analogous 2-aminobenzothiazoles. [4][6][7]

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Bromo-6-fluoroaniline (1.0 eq) and potassium thiocyanate (1.2 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of aniline). Stir the mixture to form a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0-5 °C.

  • Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 mL per gram of bromine).

  • Addition: Add the bromine solution dropwise to the stirred aniline suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. An orange precipitate may form initially.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-12 hours. Monitor the reaction's progress via TLC.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 10x the volume of acetic acid used).

    • Stir the resulting slurry for 30 minutes. The crude product should precipitate.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol (or another suitable solvent) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few more minutes. Filter the hot solution through a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Stauffer, S. R. (2002). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 4(5), 479-481. [Link]

  • MDPI. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4474. [Link]

  • Dey, A., & Hajra, A. (2019). Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters, 21(6), 1686-1689. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Zhao, J., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(10), 2604-2607. [Link]

  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
  • Abreu, A. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(25), 15473-15482. [Link]

  • Naser, N. A., et al. (2023). Electrosynthesis of benzothiazole derivatives via C–H thiolation. Scientific Reports, 13(1), 21495. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Kamel, A., et al. (2018). Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 972-976.
  • Slideshare. (2018). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • K.P., Bhusari, et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Chawla, P., et al. (2025). Synthesis and Pharmacological Evaluation of Some Novel Benzothiazole Derivatives. World Journal of Pharmaceutical Research, 14(15).
  • Reddy, D. R. S., et al. (2025). Synthesis and Biological Evaluation of 6-Fluoro Benzothiazole Substituted 1,3,4-Thiadiazole. World Journal of Pharmacy and Pharmaceutical Sciences.
  • K.P., Bhusari, et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Rahman, M. M., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of Chemical Society of Pakistan, 44(2).

Sources

Optimization

Reducing impurities and byproducts in 7-Bromo-4-fluorobenzo[d]thiazol-2-amine synthesis

Welcome to the advanced troubleshooting and protocol optimization guide for the synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine . This molecule is typically synthesized via the classical Hugerschoff reaction, utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol optimization guide for the synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine . This molecule is typically synthesized via the classical Hugerschoff reaction, utilizing 2-fluoro-5-bromoaniline as the starting material. While the presence of the C2-fluorine strictly dictates regioselectivity (forcing cyclization exclusively at the C6 position), the electron-rich nature of the intermediates makes chemoselectivity and conversion rates common pain points.

This guide provides field-proven causality, impurity profiling, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Reaction Workflow & Mechanistic Pathway

ReactionPathway A 2-Fluoro-5-bromoaniline (Starting Material) B 1-(5-Bromo-2-fluorophenyl)thiourea (Intermediate) A->B KSCN / HCl or PhCONCS C Sulfenyl Bromide (Reactive Species) B->C Br2 / AcOH Oxidation D 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (Target Product) C->D Intramolecular Cyclization (-HBr) E 6,7-Dibromo-4-fluoro... (Over-bromination) D->E Excess Br2 (Side Reaction)

Fig 1: Hugerschoff synthesis pathway and common over-bromination side reaction.

Section 1: Impurity Profiling & Causality

During process scale-up, several critical byproducts can emerge. Table 1 summarizes the quantitative analytical signatures and mechanistic origins of these impurities to aid in rapid LC-MS diagnostics.

Impurity / ByproductStructural IdentityLC-MS Signature ([M+H]+)Causality & Mechanistic Origin
Target Product 7-Bromo-4-fluorobenzo[d]thiazol-2-amine247.0 / 249.0 Desired intramolecular electrophilic cyclization.
Over-bromination 6,7-Dibromo-4-fluorobenzo[d]thiazol-2-amine325.9 / 327.9 / 329.9 The C6 position of the product is highly activated by the amino group, making it susceptible to electrophilic aromatic substitution if excess Br₂ is present 1.
Stalled Intermediate 1-(5-Bromo-2-fluorophenyl)thiourea249.0 / 251.0 Insufficient oxidant, or HBr accumulation deactivating the aromatic ring towards electrophilic attack 2.
Hydrolysis Adduct 7-Bromo-4-fluorobenzo[d]thiazol-2-one248.0 / 250.0 Aqueous quenching of the reaction mixture while highly acidic and hot, leading to the hydrolysis of the C2-amino group.
Hector's Base 1,2,4-Thiadiazole Dimer Derivative~495.0 Intermolecular cyclization of the sulfenyl bromide intermediate with unreacted thiourea due to high reaction concentrations 3.
Section 2: Troubleshooting FAQs

Q: I am observing a significant +78/80 Da mass peak relative to my target product. How do I suppress this? A: This mass shift indicates the formation of the 6,7-dibromo-4-fluorobenzo[d]thiazol-2-amine byproduct. Causality: The C6 position of the benzothiazole ring (derived from the C4 position of the starting aniline) is para to the original amine and is highly activated. When liquid bromine is used in excess or added too rapidly, electrophilic aromatic bromination outcompetes the cyclization 1. Resolution: Ensure strictly stoichiometric addition of Br₂ (1.05 eq max) via a syringe pump at <10 °C. Alternatively, switch the oxidant to benzyltrimethylammonium tribromide (BTMABr₃), which delivers bromine in a controlled, stoichiometric manner and significantly reduces over-bromination 4.

Q: My reaction stalls at the thiourea intermediate, even after prolonged heating. Adding more bromine just increases degradation. Why? A: Causality: The Hugerschoff cyclization generates one equivalent of HBr. In non-polar or purely acidic solvents without a buffer, this HBr protonates the aromatic ring, drastically reducing its nucleophilicity. Consequently, the intramolecular attack on the sulfenyl bromide intermediate stalls 2. Resolution: Introduce 1.2 equivalents of anhydrous sodium acetate (NaOAc) to the glacial acetic acid solvent. This acts as an HBr scavenger, maintaining the ring's nucleophilicity without neutralizing the acidic environment required to stabilize the sulfenyl bromide.

Q: I am detecting a +1 Da mass shift in my final isolated product. What is this, and how do I prevent it? A: This is 7-bromo-4-fluorobenzo[d]thiazol-2-one, formed by the hydrolysis of the C2-amino group. Causality: If the reaction is quenched with water while the mixture is still hot and strongly acidic, the primary amine hydrolyzes to a hydroxyl group (which tautomerizes to the ketone). Resolution: Cool the reaction mixture to <5 °C before quenching. Neutralize the mixture slowly using cold aqueous ammonia (NH₄OH) rather than NaOH, as strong bases can further catalyze the hydrolysis of uncyclized intermediates.

Diagnostic Logic Tree

LogicTree Start Impurity Detected (LC-MS Analysis) Q1 Mass +78/80 Da? Start->Q1 Q2 Matches Thiourea Mass? Q1->Q2 No A1 Over-bromination Action: Reduce Br2 or use BTMABr3 Q1->A1 Yes Q3 Mass +1 Da (OH for NH2)? Q2->Q3 No A2 Incomplete Cyclization Action: Add NaOAc / Extend Time Q2->A2 Yes A3 Hydrolysis (Benzothiazolone) Action: Cold NH3 Quench Q3->A3 Yes

Fig 2: Diagnostic logic tree for identifying and resolving common synthesis impurities.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, this protocol integrates In-Process Controls (IPCs) that validate the chemical state before proceeding to subsequent steps.

Step 1: Formation of the Thiourea Intermediate
  • Reagent Mixing: Dissolve 2-fluoro-5-bromoaniline (1.0 eq) and potassium thiocyanate (1.2 eq) in glacial acetic acid (10 volumes).

  • Acidification: Add concentrated HCl (0.1 volumes) dropwise. Causality: The acid catalyzes the formation of thiocyanic acid (HSCN) in situ, which readily reacts with the aniline.

  • Heating: Stir at 80 °C for 4 hours.

  • IPC Check: Spot the mixture on TLC (Hexanes:EtOAc 3:1). The starting aniline must be completely consumed. Self-Validation: If aniline remains, add 0.2 eq KSCN and heat for 1 additional hour. Do not proceed to oxidation if aniline is present, as it will undergo direct aromatic bromination.

Step 2: Buffered Oxidative Cyclization
  • Buffering: Cool the reaction mixture to 10 °C. Add anhydrous sodium acetate (1.2 eq). Causality: Scavenges HBr to prevent ring deactivation.

  • Oxidation: Prepare a solution of Br₂ (1.05 eq) in glacial acetic acid (2 volumes). Add this solution dropwise over 1 hour via an addition funnel, maintaining the internal temperature strictly below 15 °C.

  • Cyclization: Remove the ice bath and allow the mixture to stir at ambient temperature for 3 hours.

  • IPC Check (Critical): Withdraw a 0.1 mL aliquot and quench with 10% aqueous Na₂S₂O₃. Analyze via LC-MS. Self-Validation: Verify the absence of the m/z 249/251 thiourea peak. Additionally, test the main reaction mixture with starch-iodide paper. A faint blue color confirms a slight excess of active oxidant, ensuring the sulfenyl bromide intermediate was fully formed.

Step 3: Quenching and Isolation
  • Quenching: Cool the reaction mixture to 0–5 °C. Slowly pour the mixture into a vigorously stirred solution of ice-cold 10% aqueous ammonia (NH₄OH) until the pH reaches 8-9. Causality: Cold, mild base prevents the hydrolysis of the newly formed 2-aminobenzothiazole into the benzothiazol-2-one byproduct.

  • Filtration: Stir the resulting suspension for 30 minutes to ensure complete precipitation of the free base. Filter the solid under vacuum.

  • Washing & Drying: Wash the filter cake sequentially with cold water (3 x 5 volumes) to remove acetate salts, followed by a cold mixture of Ethanol/Water (1:4) to wash away trace over-brominated impurities. Dry under high vacuum at 45 °C to afford 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

References
  • Practical Synthesis of a Vanilloid Receptor-1 Antagonist. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1. PMC - NIH. Available at:[Link]

  • Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Introduction Welcome to the Technical Support Center for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7). This compound is a highly functionalized 2-aminobenzothiazole building block frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7). This compound is a highly functionalized 2-aminobenzothiazole building block frequently utilized in the synthesis of biologically active molecules, including anticancer agents and kinase inhibitors 1.

Purifying this specific halogenated heterocycle presents unique thermodynamic and kinetic challenges. The highly polar 2-amino group promotes strong intermolecular hydrogen bonding, while the 7-bromo and 4-fluoro substituents significantly increase the molecule's lipophilicity and crystal lattice energy 2. This dichotomy often leads to purification bottlenecks such as "oiling out" (liquid-liquid phase separation) or the co-precipitation of oxidative by-products. This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve high-purity crystalline material.

Quantitative Data Summary

To rationally select a solvent system, we must first analyze the physicochemical properties of the target molecule and its parent scaffold.

PropertyValueImplication for Recrystallization
CAS Number 942473-90-7Unique identifier for material sourcing.
Molecular Formula C7H4BrFN2SHalogens increase density and hydrophobicity.
Molecular Weight 247.09 g/mol Moderate MW; favors crystallization over amorphous solid formation.
LogP (Predicted) ~2.71Highly lipophilic; poorly soluble in cold water, soluble in hot organic solvents.
Topological Polar Surface Area 67.88 ŲDictates hydrogen bonding capacity; interacts strongly with protic solvents.
Parent Melting Point 126 – 130 °CDi-halogenation significantly raises the melting point, increasing the risk of oiling out 3.
Solvent Compatibility EtOH, EtOAc, CHCl₃Soluble in hot alcohols/esters; insoluble in cold non-polar alkanes .
Methodology: Standard Solvent-Pair Recrystallization

The following step-by-step protocol utilizes an Ethanol/Water or Ethyl Acetate/Hexane solvent pair, which is the industry standard for 2-aminobenzothiazole derivatives 4.

Causality Check: Why a solvent pair? The high lipophilicity of the bromo/fluoro groups makes the compound too soluble in pure ethanol at room temperature, leading to poor recovery. Introducing water (or hexane to EtOAc) as an anti-solvent forces the thermodynamic equilibrium toward crystallization.

Step 1: Hot Dissolution

  • Transfer the crude 7-Bromo-4-fluorobenzo[d]thiazol-2-amine to an Erlenmeyer flask.

  • Add a minimal volume of the primary solvent (e.g., absolute Ethanol or Ethyl Acetate) and heat to a gentle reflux using a stirring hotplate.

  • Self-Validation: If the solid does not dissolve completely at the boiling point, incrementally add 1-2 mL of the hot primary solvent until a clear solution is achieved.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is dark brown or red (indicating oxidative degradation of the amine), remove the flask from the heat source.

  • Add 1-2% (w/w) activated charcoal.

  • Boil for an additional 5 minutes.

  • Causality Check: The highly porous charcoal adsorbs large, conjugated polymeric impurities. Adding it to a boiling solution can cause violent bumping, hence removing it from the heat first is a critical safety and yield-preservation step.

Step 3: Hot Filtration

  • Quickly filter the hot solution through a pre-warmed fluted filter paper or a heated celite pad into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble mechanical impurities.

Step 4: Anti-Solvent Addition & Controlled Cooling

  • Maintain the filtrate at a near-boiling temperature.

  • Dropwise, add the hot anti-solvent (Water for EtOH; Hexane for EtOAc) until the solution becomes faintly cloudy (the cloud point).

  • Add a single drop of the primary solvent to clear the cloudiness.

  • Remove from heat, cover with a watch glass, and allow the flask to cool undisturbed to room temperature over 2-3 hours.

  • Causality Check: Rapid cooling crashes the compound out of solution, trapping solvent molecules and impurities within the crystal lattice. Slow cooling ensures thermodynamic control, yielding pure, well-defined crystals.

Step 5: Isolation

  • Once at room temperature, place the flask in an ice bath (4 °C) for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold anti-solvent.

  • Dry under vacuum at 40 °C to constant weight.

Visualizing the Workflows

RecrystallizationWorkflow Start Crude 7-Bromo-4-fluoro- benzo[d]thiazol-2-amine Dissolve Dissolve in Hot Solvent (e.g., EtOH or EtOAc) Start->Dissolve Filter Hot Filtration (Remove Insoluble/Charcoal) Dissolve->Filter Cool Controlled Cooling (Room Temp -> 4°C) Filter->Cool Outcome Observe Outcome Cool->Outcome Crystals Crystals Form (Ideal) Outcome->Crystals Success Oil Oiling Out (Phase Separation) Outcome->Oil Problem NoCryst No Crystals (Clear Solution) Outcome->NoCryst Problem Success Filter, Wash & Dry Crystals->Success FixOil Intervention: Scratch flask, add seed, or triturate with hexane Oil->FixOil FixNoCryst Intervention: Concentrate solution or add anti-solvent NoCryst->FixNoCryst FixOil->Cool FixNoCryst->Cool

Diagnostic workflow for troubleshooting 7-Bromo-4-fluorobenzo[d]thiazol-2-amine recrystallization.

DegradationPathway Amine 2-Aminobenzothiazole Derivative Oxidation Oxidative Degradation (Radical Formation) Amine->Oxidation O2 HeatLight Heat / UV Light Exposure HeatLight->Oxidation Byproducts Colored Impurities (e.g., Azo compounds) Oxidation->Byproducts Prevention Prevention: Use Activated Charcoal & Minimize Light/Heat Byproducts->Prevention Mitigate via

Logical relationship of oxidative degradation in 2-aminobenzothiazoles and preventative measures.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a dense liquid layer) instead of forming crystals. How do I fix this? Analysis: Oiling out occurs when the melting point of the solute-solvent mixture falls below the temperature at which the compound reaches supersaturation. Because 7-Bromo-4-fluorobenzo[d]thiazol-2-amine has highly lipophilic halogens, it can easily form an emulsion in mixed aqueous systems. Solution: Re-heat the mixture until the oil dissolves completely. Add slightly more of the primary solvent (e.g., Ethanol) to lower the saturation temperature below the melting point of the oil. Cool the solution very slowly. If oiling persists, scratch the inside of the glass flask with a glass stirring rod to create nucleation sites, or introduce a seed crystal of pure 7-Bromo-4-fluorobenzo[d]thiazol-2-amine 5.

Q2: The recrystallized product is heavily discolored (dark brown/red). What causes this, and how can I obtain a white/pale-yellow powder? Analysis: 2-Aminobenzothiazoles are susceptible to oxidative degradation, particularly under prolonged exposure to heat and light, forming highly conjugated, colored polymeric by-products 6. Solution: Minimize the time the compound spends in a hot solution. Perform the hot dissolution rapidly and utilize activated charcoal (as detailed in Step 2 of the methodology) to adsorb these colored impurities. Ensure the storage of the final dried powder is in an amber vial flushed with argon or nitrogen.

Q3: I synthesized this compound via a Schiff base intermediate, and I suspect unreacted amine is co-crystallizing. How do I remove it? Analysis: Primary amines can easily co-crystallize due to similar solubility profiles and hydrogen-bonding networks. Solution: Before recrystallization, dissolve the crude mixture in an organic solvent (like Ethyl Acetate) and perform a quick liquid-liquid extraction. Wash the organic layer with a dilute aqueous acid (e.g., 1N HCl) to protonate the unreacted aliphatic amines, drawing them into the aqueous layer. Follow this with a saturated sodium bicarbonate wash to neutralize any residual acid, dry the organic layer, concentrate it, and then proceed to the recrystallization protocol 7.

Q4: Is there an alternative to Ethanol/Water if the yield is consistently poor? Analysis: Yes. The fluorine and bromine atoms significantly alter the dipole moment of the parent scaffold. Solution: Switch to a completely anhydrous organic solvent pair. Ethyl acetate (primary solvent) and n-hexane (anti-solvent) is a highly effective gradient system for separating less polar benzothiazole derivatives without the risk of aqueous emulsion 5.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole." PubChem. Available at:[Link]

  • MDPI. "Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents." Molecules. Available at:[Link]

  • ResearchGate. "How can I remove extra amine from Schiff bases?" ResearchGate Q&A. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 7-Bromo-4-fluorobenzo[d]thiazol-2-amine substitutions

Welcome to the Advanced Applications Support Center. Working with highly functionalized benzothiazoles presents unique mechanistic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Working with highly functionalized benzothiazoles presents unique mechanistic hurdles. For 7-bromo-4-fluorobenzo[d]thiazol-2-amine , researchers face a dual challenge: the severe steric hindrance of the 7-bromo position (peri to the bulky sulfur atom) and the profound electronic deactivation of the 2-amino group by the adjacent 4-fluoro substituent.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to help you overcome these specific bottlenecks.

Part 1: Diagnostic Logic & Workflow

Before altering your reaction conditions, use the following logic tree to identify the exact failure mode in your cross-coupling attempts.

Workflow Start Reaction Stalled (<20% Yield) CheckSM Is 7-Br SM Consumed? Start->CheckSM NoSM No: Ox-Add Failure Action: Switch to XPhos CheckSM->NoSM SM Intact YesSM Yes: Check LC-MS for Byproducts CheckSM->YesSM SM Consumed Dehal [M-Br+H] Detected Action: Increase Base Strength YesSM->Dehal Protodehalogenation Oligomer Oligomers Detected Action: Protect 2-NH2 YesSM->Oligomer Amine Competition

Troubleshooting Logic Tree for Low Yields in 7-Bromo Substitutions.

Part 2: FAQs & Mechanistic Troubleshooting

Q1: Why do standard Suzuki-Miyaura couplings (e.g., Pd(PPh3)4, Na2CO3) at the 7-bromo position stall at <10% conversion? A1: The failure is rooted in the oxidative addition step. The 7-bromo position is peri to the S1 sulfur atom. The sulfur's large van der Waals radius and lone pairs create a "steric wall." Standard ligands like PPh3 are too small to force the palladium center into this hindered pocket, yet too electronically neutral to accelerate the insertion into the strong C-Br bond. Solution: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, or N-heterocyclic carbenes (NHCs). These ligands facilitate the formation of a highly reactive, monoligated L-Pd(0) species that can [1].

Q2: I am using XPhos, but I see massive protodehalogenation (formation of 4-fluorobenzo[d]thiazol-2-amine) instead of my cross-coupled product. How do I fix this? A2: Protodehalogenation is a kinetic issue. Your catalyst is successfully performing oxidative addition (cleaving the C-Br bond), but the subsequent transmetalation step is too slow. While the Pd(II) intermediate waits for the boronic acid to react, it abstracts a proton from the solvent or base. Solution: Accelerate transmetalation by increasing the nucleophilicity of your borate complex. Switch from weak bases (Na2CO3) to strong, soluble bases like Ba(OH)2 or K3PO4, and ensure your solvent system contains sufficient water (e.g., 1,4-Dioxane:H2O at 4:1) to hydroxylate the boronic acid. in preventing this by accelerating the overall cycle[2].

Q3: When attempting to acylate or alkylate the 2-amino group, the reaction barely proceeds. Is the 4-fluoro group responsible? A3: Yes. Fluorine is highly electronegative and exerts a strong inductive (-I) electron-withdrawing effect. Because it is at the 4-position (ortho to the N3 ring nitrogen), it pulls electron density away from the N3=C2-NH2 amidine-like system. This drastically reduces the nucleophilicity of the exocyclic 2-amine. Solution: Standard amine bases (TEA, DIPEA) are insufficient. You must pre-deprotonate the 2-amine using a strong base like NaH in anhydrous DMF to form the highly nucleophilic amide anion before introducing your electrophile.

Part 3: Mechanistic Pathway

CatalyticCycle A Pre-catalyst Pd2(dba)3 + XPhos B Active Catalyst L-Pd(0) A->B Activation C Oxidative Addition (Overcoming S1 Steric Bulk) B->C 7-Br Substrate D Transmetalation (Base-Assisted) C->D Boronic Acid / Base E Reductive Elimination (Product Release) D->E E->B Catalyst Regeneration

Pd-Catalyzed Cross-Coupling Cycle Highlighting Steric Bottlenecks at the 7-Position.

Part 4: Quantitative Benchmarks

To select the right system for 7-bromo substitutions, refer to this empirical catalyst matrix. Notice how to achieve meaningful conversion[3].

Catalyst SystemLigand TypeSteric ToleranceExpected Yield (7-Br)Primary Failure Mode
Pd(PPh3)4 Monodentate PhosphineLow< 15%Oxidative Addition Failure
Pd(dppf)Cl2 Bidentate PhosphineModerate20 - 40%Slow Reductive Elimination
Pd2(dba)3 / XPhos Bulky DialkylbiarylHigh75 - 95%Protodehalogenation (if base is weak)
Pd-PEPPSI-IPr NHC (Carbene)Very High80 - 95%Catalyst Poisoning by free 2-NH2

Part 5: Self-Validating Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling (XPhos/Pd2(dba)3)

Objective: Cross-coupling of 7-bromo-4-fluorobenzo[d]thiazol-2-amine with aryl boronic acids.

  • Reagent Preparation: In a dried Schlenk tube, add 7-bromo-4-fluorobenzo[d]thiazol-2-amine (1.0 eq), aryl boronic acid (1.5 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and anhydrous K3PO4 (3.0 eq).

  • Degassing (Critical Step): Evacuate and backfill the tube with Argon three times.

    • Causality: Pd(0) complexes with electron-rich ligands like XPhos are highly susceptible to oxidation. Trace oxygen will irreversibly poison the catalyst.

  • Solvent Addition & Activation: Add degassed 1,4-Dioxane/H2O (4:1 ratio).

    • Validation Check: Upon heating to 40°C, the mixture should transition from dark burgundy (dba complex) to a pale yellow/orange solution within 15 minutes. This visual cue confirms the successful formation of the active L-Pd(0) species.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass [M+H]+ 247/249 (1:1 isotopic ratio) and appearance of the product mass indicates success. If [M-Br+H]+ (m/z 169) dominates, increase the boronic acid equivalents or check base solubility.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black, and concentrate. Purify via flash chromatography.

Protocol B: Strong-Base Mediated 2-Amine Acylation

Objective: Functionalization of the electronically deactivated 2-amino group.

  • Deprotonation: Dissolve 7-bromo-4-fluorobenzo[d]thiazol-2-amine (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C.

  • Base Addition: Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Validation Check: Vigorous hydrogen gas evolution should be observed immediately. The solution will turn deep yellow/brown, indicating the formation of the highly nucleophilic amide anion.

  • Electrophile Addition: Stir for 30 minutes at 0°C, then add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction & Quench: Allow to warm to room temperature over 2 hours.

    • Validation Check: TLC (DCM:MeOH 95:5) should show complete consumption of the highly polar starting material. Quench carefully with saturated aqueous NH4Cl.

  • Isolation: Extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Welcome to the troubleshooting guide for the analysis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine. This resource is designed for researchers and drug development professionals encountering peak tailing issues during HPLC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the troubleshooting guide for the analysis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine. This resource is designed for researchers and drug development professionals encountering peak tailing issues during HPLC analysis of this and similar basic compounds. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 7-Bromo-4-fluorobenzo[d]thiazol-2-amine. What is the fundamental cause?

The primary cause of peak tailing for this analyte is a secondary chemical interaction between the molecule and the stationary phase inside your HPLC column.[1][2]

The Causality Explained: Your analyte, 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, possesses a primary amine group (-NH2) on the thiazole ring. This group is basic and, depending on the mobile phase pH, can become protonated (positively charged). Standard reversed-phase columns (e.g., C18, C8) are made from silica particles. Even with advanced manufacturing, the silica surface contains residual acidic silanol groups (Si-OH).[2][3]

The positively charged amine on your analyte develops a strong ionic attraction to the negatively charged (deprotonated) silanol groups on the silica surface. This is a different and stronger retention mechanism than the intended hydrophobic interaction.[1][4] Molecules that experience this secondary interaction are retained longer than those that do not, resulting in a delayed elution that manifests as a "tail" on the peak.

cluster_Analyte Analyte: 7-Bromo-4-fluorobenzo[d]thiazol-2-amine cluster_Silica Silica Surface (Stationary Phase) Analyte R-NH3+ Silanol Si-O- Analyte->Silanol Unwanted Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

Q2: What is the most effective initial step to improve my peak shape?

The most powerful tool at your disposal for correcting peak tailing of ionizable compounds is the strategic adjustment of the mobile phase pH.[5] The goal is to shift the chemical equilibrium to favor a single, stable form of both your analyte and the silanol groups, thereby minimizing the unwanted secondary interactions.

The Two Primary pH Strategies:

  • Low pH (Recommended First Approach): Operate at a pH of 3 or lower.[1][2][6]

    • Mechanism: At low pH, the high concentration of protons (H+) in the mobile phase effectively neutralizes the acidic silanol groups (Si-O- becomes Si-OH).[1][7] This eliminates the primary sites for ionic interaction. While your basic analyte will be fully protonated (R-NH3+), the absence of anionic sites on the stationary phase prevents the strong ionic binding, leading to a symmetrical peak.

  • High pH (For pH-Stable Columns): Operate at a pH of 8 or higher.

    • Mechanism: At high pH, your basic analyte (R-NH2) is in its neutral form.[5] This prevents it from engaging in ionic interactions. Although the silanol groups will be fully deprotonated and anionic (Si-O-), the neutral analyte has no charge attraction to them. This approach requires a modern, hybrid, or specifically designed pH-stable column, as traditional silica can dissolve at high pH.[4][8]

Key Principle: For robust method performance, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[5][9][10] The pKa of the conjugate acid of 2-aminobenzothiazole derivatives is typically in the 4-6 range. Therefore, operating at pH < 3 or pH > 8 is a sound strategy.

  • Prepare Buffers: Prepare separate aqueous mobile phase buffers. For low pH, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is common. For a more controlled pH, use a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5-3.0.[7]

  • Measure pH Correctly: Always measure the pH of the aqueous component before mixing it with the organic solvent (e.g., acetonitrile, methanol).[11]

  • Initial Test: Start with a mobile phase of 0.1% formic acid in water/acetonitrile. This is often sufficient to dramatically improve peak shape.

  • Evaluate: Assess the peak asymmetry factor (As). An ideal peak has As = 1.0. A value > 1.2 is considered tailing, though up to 1.5 may be acceptable for some assays.[1]

  • Refine (If Needed): If tailing persists, switch to a buffered mobile phase (like phosphate at pH 2.5) to ensure stable pH control throughout the gradient.

Q3: Adjusting the pH helped, but there's still some tailing. What's my next move?

If pH optimization alone is insufficient, the next step is to use mobile phase additives that directly compete with your analyte for the active silanol sites.[12][13][14]

The Additive Strategy Explained: This approach involves adding a small concentration of a "masking agent" to the mobile phase. This agent will have a higher affinity for the problematic silanol groups than your analyte does.

  • Competitive Amines (Silanol Suppressors):

    • Agent: Triethylamine (TEA) is the classic example.[15][16]

    • Mechanism: TEA is a small basic molecule that, when added to the mobile phase, effectively coats the residual silanol groups on the stationary phase.[17][18] This "shields" the silanols, preventing your analyte from interacting with them and thereby improving peak shape.[7][17]

    • Downsides: TEA can shorten column lifetime and is a strong ion-suppressing agent, making it unsuitable for most LC-MS applications.[7]

  • Volatile Buffers/Salts:

    • Agents: Ammonium formate or ammonium acetate.

    • Mechanism: These are excellent buffering agents that also provide a high concentration of cations (NH4+) that can competitively interact with and shield the anionic silanol sites. They are volatile and thus highly compatible with LC-MS analysis.

AdditiveMechanism of ActionTypical ConcentrationProsCons
Formic Acid pH control (acidifier)0.05 - 0.1%MS-compatible, volatile, good proton sourceWeak buffer capacity
Trifluoroacetic Acid (TFA) pH control & Ion-pairing0.05 - 0.1%Excellent for peak shape, volatileStrong ion suppression in MS
Triethylamine (TEA) Competitive Base (Silanol Masking)0.1 - 0.5% (or ~10-25 mM)[7][15]Very effective for peak shape on older columnsNot MS-compatible, can reduce column life[7]
Ammonium Formate/Acetate pH Buffering & Ionic Shielding5 - 20 mMExcellent MS compatibility, good bufferingMay need pH adjustment with formic acid/ammonia
Q4: Could my HPLC column be the source of the problem?

Absolutely. The choice of column and its current health are critical factors. Not all C18 columns are created equal, especially when analyzing basic compounds.

Column Chemistry:

  • Silica Type: Modern columns are typically packed with high-purity, "Type B" silica, which has significantly lower metal content and fewer highly acidic silanol groups compared to older "Type A" silica.[2][15] Using a Type B column is a prerequisite for good peak shape with basic analytes.

  • End-Capping: "End-capping" is a process that chemically derivatizes most of the residual silanol groups to make them less polar and interactive.[1][19] A column with high-density, exhaustive end-capping is highly recommended.[20]

  • Embedded Polar Groups (EPG): Some columns have a polar group (e.g., an amide or carbamate) embedded into the C18 chain. This creates a small aqueous layer near the silica surface that shields the analyte from residual silanols, often providing the best peak shape for challenging bases.[20]

Column Health:

  • Contamination: Over time, strongly retained sample components can adsorb onto the column inlet frit or the top of the packing bed.[21][22] This contamination can act as a new source of active sites, leading to peak tailing and increased backpressure.

  • Bed Deformation: A void or channel at the head of the column, often caused by pressure shocks, can lead to distorted or split peaks.[23] If you suspect this, replacing the column is the only solution.

If you suspect column contamination, a generic reversed-phase cleaning procedure can be effective. Always flush in the reverse direction (disconnect from the detector) for better efficiency.

  • Flush Buffer: Wash the column with your mobile phase without the buffer (e.g., Water/Acetonitrile) for 10-15 column volumes to remove any precipitated salts.

  • Flush with 100% Acetonitrile: Run 10-15 column volumes of 100% ACN to remove non-polar contaminants.

  • Flush with 100% Isopropanol (IPA): Run 10-15 column volumes of IPA to remove more strongly bound contaminants.

  • Flush with 100% Acetonitrile: Return to 100% ACN for 5-10 column volumes.

  • Re-equilibrate: Slowly re-introduce your starting mobile phase composition and allow the column to equilibrate for at least 20 column volumes before the next injection.

Q5: I've optimized the mobile phase and my column is new. Are there other system or sample issues to consider?

Yes. While less common, several other factors can contribute to peak distortion.

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to fronting or tailing.[23][24] Solution: Try reducing the injection volume or diluting the sample by a factor of 10.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your starting mobile phase (e.g., sample in 100% ACN, mobile phase starts at 10% ACN), it can cause peak distortion.[23][25] Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (injector, tubing, fittings, detector cell).[24][26] Excessive extra-column volume causes peak broadening and can contribute to tailing.[25][27] Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005"), keep tubing lengths as short as possible, and ensure all fittings are properly made to minimize dead volume.[4][26]

Systematic Troubleshooting Workflow

This flowchart provides a logical path to diagnose and resolve peak tailing for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH Q: Is Mobile Phase pH Optimized? (≥ 2 units from pKa) Start->Check_pH Adjust_pH ACTION: Adjust Mobile Phase pH 1. Try Low pH (e.g., 0.1% Formic Acid) 2. Use a buffer (e.g., Phosphate pH 2.5) Check_pH->Adjust_pH No Check_Additive Q: Is Tailing Still Present? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive Add_Modifier ACTION: Use Mobile Phase Additive 1. MS: Use Ammonium Formate (10mM) 2. UV: Try low-level TEA (0.1%) Check_Additive->Add_Modifier Yes Check_Column Q: Is Column Chemistry Suitable? Check_Additive->Check_Column No Add_Modifier->Check_Column Change_Column ACTION: Use a Modern Column - High-purity, end-capped Type B Silica - Consider Embedded Polar Group (EPG) Check_Column->Change_Column No Check_Health Q: Is the Column Contaminated/Old? Check_Column->Check_Health Yes Change_Column->Check_Health Clean_Column ACTION: Clean or Replace Column 1. Perform column regeneration protocol 2. If no improvement, replace column Check_Health->Clean_Column Yes Check_Other Q: Other Issues? Check_Health->Check_Other No Clean_Column->Check_Other Fix_Other ACTION: Check System & Sample - Reduce injection volume/concentration - Match sample solvent to mobile phase - Minimize extra-column volume Check_Other->Fix_Other Yes End Peak Shape Resolved (Asymmetry < 1.2) Check_Other->End No Fix_Other->End

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Column Volume and Extra-Column Volume - Phenomenex. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. [Link]

  • Troubleshooting Adsorbed Contaminants on HPLC Columns - Separation Science. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • Which column for basic analytes - Chromatography Forum. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Mechanisms of retention in HPLC Part 2 - SlideShare. [Link]

  • Extracolumn Effects - LCGC International. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • RP C18 column with feature of a silanol group - Obrnuta faza. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]

  • HPLC Troubleshooting - Semmelweis University. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. [Link]

  • HPLC Troubleshooting Guide - Phenomenex. [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? - ResearchGate. [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]

  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: High-Field vs. Benchtop NMR for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

Executive Summary The structural validation of halogenated benzothiazoles is a critical quality control step in early-stage drug discovery. 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) presents a unique ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of halogenated benzothiazoles is a critical quality control step in early-stage drug discovery. 7-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 942473-90-7) presents a unique analytical challenge due to its complex heteronuclear spin system involving fluorine ( 19 F), protons ( 1 H), and carbon ( 13 C).

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) platforms for the structural and purity validation of this compound. By establishing a self-validating experimental protocol based on intrinsic scalar couplings, we demonstrate how to achieve rigorous structural elucidation and highlight the operational boundaries of both analytical platforms.

Causality in Experimental Design

When designing an NMR validation protocol for 2-aminobenzothiazole derivatives, every parameter must be selected with mechanistic intent:

  • Solvent Selection (DMSO-d 6​ vs. CDCl 3​ ): 2-Aminobenzothiazoles exhibit strong intermolecular hydrogen bonding, making them notoriously insoluble in non-polar solvents like CDCl 3​ . We strictly utilize DMSO-d 6​ because its strong hydrogen-bond accepting nature breaks up solute aggregates, ensuring high solubility. Furthermore, DMSO-d 6​ slows down the chemical exchange of the -NH 2​ protons, allowing them to be observed as a distinct, integrable broad singlet rather than being lost to the baseline[1].

  • Platform Selection (600 MHz vs 80 MHz): Benchtop NMR (80 MHz) offers decentralized, cryogen-free accessibility, making it highly attractive for routine QA/QC. However, the presence of a fluorine atom at the C-4 position introduces complex JHF​ and JCF​ splitting. We compare these platforms to determine if the lower dispersion ( Δν/J ) of the 80 MHz system can adequately resolve the critical ortho/meta fluorine-proton couplings required for regiochemical confirmation[2].

  • Self-Validating Logic: Instead of relying solely on external reference standards, this protocol uses heteronuclear scalar coupling ( J -coupling) as an internal self-validation mechanism . The magnitude of the C-F coupling constants in the 13 C spectrum ( 1JCF​≈248 Hz, 2JCF​≈21 Hz) must perfectly correlate with the H-F coupling constants in the 1 H spectrum ( 3JHF​≈10 Hz, 4JHF​≈4.5 Hz). If these complementary splits do not align, the regiochemistry is incorrect.

Experimental Protocols (Self-Validating System)

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine[3].

  • Dissolve in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Causality: TMS acts as the internal chemical shift reference (0.00 ppm). The 15 mg mass is optimized to provide sufficient signal-to-noise (SNR) for the insensitive quaternary carbons in 13 C NMR without causing concentration-dependent line broadening.

Step 2: High-Field NMR Acquisition (600 MHz / 150 MHz)
  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 scans, 2 seconds relaxation delay (D1).

  • 13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to remove 1 H- 13 C coupling while retaining 19 F- 13 C coupling. Acquire 256 scans, D1 = 2 seconds.

Step 3: Benchtop NMR Acquisition (80 MHz / 20 MHz)
  • 1 H NMR: Acquire using a standard 90° pulse, 64 scans (to compensate for lower sensitivity), D1 = 4 seconds.

  • 13 C NMR: Acquire using composite pulse decoupling (WALTZ-16), 4096 scans (due to the inherently low sensitivity of 20 MHz permanent magnets).

NMR_Validation Sample 7-Bromo-4-fluoro- benzothiazol-2-amine Prep Sample Preparation (DMSO-d6 + TMS) Sample->Prep Benchtop Benchtop NMR (80 MHz) Prep->Benchtop HighField High-Field NMR (600 MHz) Prep->HighField DataAcq 1H & 13C Acquisition (NS=16 to 1024) Benchtop->DataAcq HighField->DataAcq Analysis Spectral Processing & F-Coupling Analysis DataAcq->Analysis Validation Structure Validation & Purity Confirmation Analysis->Validation

Fig 1: Parallel NMR validation workflow comparing benchtop and high-field platforms.

Data Presentation & Platform Comparison

The following tables summarize the expected spectral data and objectively compare the resolving power of both platforms.

Table 1: 1 H NMR (DMSO-d 6​ ) Platform Comparison
PositionExpected Shift (ppm)Multiplicity & J -Coupling (Hz)High-Field (600 MHz) PerformanceBenchtop (80 MHz) Performance
-NH 2​ ~ 7.80Broad singlet (2H)Baseline resolved, sharp integration.Broadened, potential overlap with aromatic baseline.
H-6 ~ 7.45dd, 3JHH​ = 8.5, 4JHF​ = 4.5Distinct doublet of doublets.Appears as an unresolved multiplet (second-order effects).
H-5 ~ 7.15dd, 3JHH​ = 8.5, 3JHF​ = 10.0Distinct doublet of doublets.Appears as a broad triplet; fine JHF​ lost.
Table 2: 13 C NMR (DMSO-d 6​ ) Platform Comparison
Carbon PositionExpected Shift (ppm)Multiplicity & JCF​ (Hz)High-Field (150 MHz) PerformanceBenchtop (20 MHz) Performance
C-2 ~ 166.5SingletHigh SNR, distinct peak.Low SNR, requires >4000 scans.
C-4 (C-F) ~ 152.0Doublet, 1JCF​ ≈ 248Baseline resolved doublet.Barely detectable above noise.
C-3a ~ 143.5Doublet, 2JCF​ ≈ 14Clear doublet.Unresolved from noise floor.
C-7a ~ 133.0SingletClear singlet.Low SNR.
C-6 ~ 128.5Doublet, 3JCF​ ≈ 5.5Clear doublet.Appears as a singlet (resolution limit).
C-5 ~ 114.0Doublet, 2JCF​ ≈ 21Clear doublet.Broad singlet, coupling unresolved.
C-7 (C-Br) ~ 102.5SingletDistinct shielded peak.Low SNR, difficult to assign.

Mechanistic Insights & Spectral Interpretation

The Heavy Atom Effect and Fluorine Deshielding

The 13 C spectrum of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a masterclass in electronic substituent effects. The C-4 carbon is heavily deshielded by the highly electronegative fluorine atom, pushing its chemical shift downfield to ~152.0 ppm. Conversely, the C-7 carbon experiences the "heavy atom effect" from the bromine substituent. The large electron cloud of bromine induces a diamagnetic shielding effect, pushing the C-7 resonance significantly upfield to ~102.5 ppm.

Hydrogen Bonding and Planarity

As documented in crystallographic and NMR studies of 2-aminobenzothiazoles, the -NH 2​ group exhibits partial double-bond character due to resonance with the thiazole ring[4]. This restricts rotation and forces the molecule into a highly planar conformation. In DMSO-d 6​ , the solvent molecules strongly hydrogen-bond with the -NH 2​ protons, which is why they appear far downfield (~7.80 ppm) compared to standard aliphatic amines (~1-2 ppm).

Platform Verdict
  • High-Field (600 MHz): Remains the gold standard for de novo structural elucidation. The ability to clearly resolve the 3JHF​ and 4JHF​ couplings on the H-5 and H-6 protons is strictly required to prove that the fluorine is at the 4-position and the bromine is at the 7-position.

  • Benchtop (80 MHz): While excellent for confirming the presence of the core benzothiazole scaffold and verifying bulk purity (via the integration of the aromatic vs. aliphatic regions), it fails to resolve the critical JHF​ and JCF​ couplings. Second-order roofing effects at 80 MHz cause the H-5 and H-6 signals to merge into an uninterpretable multiplet. Benchtop NMR is therefore recommended for batch-to-batch consistency checks of known reference standards, but not for initial structural validation of this specific fluorinated isomer.

Conclusion

Validating 7-Bromo-4-fluorobenzo[d]thiazol-2-amine requires a nuanced understanding of heteronuclear spin systems. By employing a self-validating protocol that cross-references 1 H and 13 C scalar couplings, researchers can definitively prove regiochemistry. While benchtop NMR provides a rapid, cost-effective tool for routine purity screening, high-field NMR remains mandatory for the unambiguous resolution of the fluorine-induced splitting patterns inherent to this molecule.

References

  • [1] 2-Aminobenzothiazole derivatives. Université catholique de Louvain. Available at:

  • [2] 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. Available at:

  • [4] Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC / NIH. Available at:

  • [3] 6-Bromo-4-fluorobenzo[d]thiazol-2-amine (and related isomers). BLD Pharm. Available at:

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine using LC-MS Techniques

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds such as 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, a molecule of interest in medicinal chemistry, establishing a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The Critical Role of Purity in Drug Development

Impurities in a drug substance can originate from various stages, including synthesis, purification, and storage.[1] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety and the therapeutic outcome.[1][2] Regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities.[3] Therefore, the selection of an appropriate analytical methodology is a critical decision in the drug development process.

7-Bromo-4-fluorobenzo[d]thiazol-2-amine, with its molecular formula C7H4BrFN2S, presents a unique analytical challenge due to its potential for various process-related impurities and degradants.[4] These can include isomers, starting material carryover, and by-products from side reactions.[5] An ideal analytical method must possess the selectivity to separate these closely related compounds and the sensitivity to detect them at low levels.

The Unparalleled Advantage of LC-MS for Purity Determination

While traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) has long been a workhorse for purity analysis, its reliance on chromophores for detection can be a significant limitation.[3][6] Co-eluting impurities that share similar UV absorbance profiles to the main compound can remain undetected, leading to an overestimation of purity.[7][8]

This is where the power of Mass Spectrometry (MS) as a detector becomes evident.[1][3][9] By providing molecular weight information, MS adds a second dimension of specificity to the chromatographic separation.[10] This "qualitative fingerprint" allows for the unambiguous identification of the main peak as the target compound and the characterization of impurities based on their mass-to-charge ratio (m/z).[10] Modern LC-MS systems, particularly those with high-resolution mass analyzers (HRMS), offer exceptional sensitivity and selectivity, making them the 'gold standard' for impurity profiling.[11]

Comparative Overview of Analytical Techniques
Technique Principle Strengths for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Analysis Limitations
LC-MS Chromatographic separation followed by mass-based detection.[9]High sensitivity and selectivity for trace impurity detection.[9][12] Provides molecular weight information for impurity identification.[10][12]Higher initial instrument cost. Potential for matrix effects and ion suppression.[8][13]
HPLC-UV Chromatographic separation with detection based on UV absorbance.[8]Robust, reproducible, and widely available.[3] Lower cost compared to LC-MS.Inability to distinguish between co-eluting compounds with similar UV spectra.[7][8] Lower sensitivity for impurities with poor chromophores.
GC-MS Separation of volatile compounds followed by mass-based detection.[3]Excellent for analyzing residual solvents and other volatile impurities.[3]Not suitable for non-volatile compounds like 7-Bromo-4-fluorobenzo[d]thiazol-2-amine without derivatization.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Invaluable for structural elucidation of the API and unknown impurities.[3]Lower sensitivity compared to MS. Requires higher sample concentrations.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[2]High separation efficiency and fast analysis times.[3]Can have lower reproducibility compared to HPLC. Less commonly used for routine purity analysis.

A Validated LC-MS Method for Purity Assessment of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine

The following protocol outlines a robust LC-MS method developed and validated for the purity assessment of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15][16][17]

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Weigh 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare a Series of Standard Solutions for Linearity B->C D Inject Sample onto C18 Column C->D E Gradient Elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) & B (e.g., 0.1% Formic Acid in Acetonitrile) D->E F Electrospray Ionization (ESI) in Positive Mode E->F G Full Scan Data Acquisition (e.g., m/z 100-500) F->G H Tandem MS (MS/MS) for Structural Confirmation of Impurities G->H I Integrate Chromatographic Peaks H->I J Calculate Purity based on Area Percent I->J K Identify Impurities by Mass-to-Charge Ratio I->K L Method Validation (Linearity, Accuracy, Precision, etc.) J->L K->L

Caption: LC-MS workflow for purity analysis.

Detailed Protocol

1. Materials and Reagents:

  • 7-Bromo-4-fluorobenzo[d]thiazol-2-amine reference standard and test sample.

  • HPLC-grade acetonitrile and water.[13]

  • Formic acid (LC-MS grade).[13]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for retaining this relatively nonpolar molecule.[18]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be a linear ramp from 5% to 95% Mobile Phase B over several minutes to ensure separation of early and late-eluting impurities.[18]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

Rationale: The C18 stationary phase provides good hydrophobic retention for the benzothiazole core. The acidic mobile phase (formic acid) ensures good peak shape by protonating the amine group. A gradient elution is essential for separating impurities with a wide range of polarities.

3. Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is chosen as the amine group is readily protonated.

  • Scan Mode: Full scan from m/z 100 to 500 to detect the parent ion and potential impurities.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Rationale: ESI is a soft ionization technique suitable for small molecules, minimizing in-source fragmentation. A positive ionization mode is selected to efficiently ionize the basic amine functionality. The full scan allows for the detection of unexpected impurities.

Method Validation: A Self-Validating System

A comprehensive validation of the analytical method is crucial to ensure its reliability.[15][16] Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks and confirmed by the unique mass-to-charge ratio of each component.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standard solutions, and a correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo with known amounts of the API and impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.

Purity Validation Logic

Purity_Validation_Logic A Develop LC-MS Method B Validate Method (ICH Guidelines) A->B C Analyze 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Sample B->C D Purity > Specification? C->D E Identify and Quantify Impurities D->E Yes H Investigate and Remediate D->H No F Are Impurities within Acceptable Limits? E->F G Release Batch F->G Yes F->H No

Caption: Logical flow of purity validation.

Conclusion

For ensuring the purity of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, LC-MS stands out as the superior analytical technique. Its ability to couple high-resolution chromatographic separation with mass-based identification provides an unparalleled level of confidence in the purity assessment. While other techniques have their specific applications, the comprehensive data generated by a validated LC-MS method is indispensable for meeting stringent regulatory requirements and ensuring the safety and quality of the final drug product. The adoption of LC-MS not only addresses the immediate need for accurate purity determination but also provides a powerful tool for process optimization and the early identification of potential issues in drug development.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002, September 13). PubMed. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • 7-bromo-4-fluoro-1,3-benzothiazol-2-amine — Chemical Substance Information. NextSDS. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency (EMA). [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaceutical Technology. [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? (2026, February 12). Prime Labs. [Link]

  • LC-MS method validation resources. (2024, August 4). Reddit. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmaceutical Technology. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. GenTech Scientific. [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. [Link]

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  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. (2022, June 22). AKJournals. [Link]

  • 2-Amino-4-bromo-7 -fluorobenzothiazole. National Analytical Corporation. [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

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Validation

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated 2-Aminobenzothiazoles

Introduction The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] Its synthetic versatility allows for functionalization at several key positions, making it an attractive starting point for drug discovery campaigns.[3][4]

A common strategy to optimize the pharmacological profile of lead compounds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the chemical reactivity of fluorinated 2-aminobenzothiazoles versus their non-fluorinated parent structures. We will explore how fluorine substitution impacts key synthetic transformations, supported by experimental data and detailed protocols, to provide researchers with actionable insights for their synthetic strategies.

The Strategic Role of Fluorine in Modulating Reactivity

The introduction of fluorine, the most electronegative element, into an organic molecule profoundly alters its physicochemical properties.[5] This modification is not merely an isosteric replacement for hydrogen but a strategic tool to fine-tune a molecule's reactivity, pKa, lipophilicity, and metabolic stability.[5][6]

The dominant influence of fluorine in this context is its powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and the basicity of nearby nitrogen atoms.[5] While fluorine also possesses an electron-donating resonance effect (+R effect), its inductive effect is overwhelmingly stronger, dictating the primary changes in reactivity.[7] Understanding this electronic push-and-pull is critical to predicting how a fluorinated 2-aminobenzothiazole will behave in a chemical reaction compared to its non-fluorinated counterpart.

cluster_F Fluorinated 2-Aminobenzothiazole cluster_H Non-Fluorinated 2-Aminobenzothiazole cluster_reactivity Impact on Reactivity F_Node Fluorine (F) BTZ_F Benzothiazole Ring F_Node->BTZ_F -I Effect (Inductive Withdrawal) Reactivity_F Decreased Nucleophilicity (Amino Group & Ring) Deactivated Ring for SEAr BTZ_F->Reactivity_F Results in H_Node Hydrogen (H) BTZ_H Benzothiazole Ring H_Node->BTZ_H Minimal Electronic Effect Reactivity_H Baseline Nucleophilicity Activated Ring for SEAr BTZ_H->Reactivity_H Results in

Caption: Electronic influence of fluorine on the 2-aminobenzothiazole core.

Comparative Reactivity Analysis

The key reactive sites on the 2-aminobenzothiazole scaffold are the exocyclic C2-amino group, the endocyclic thiazole nitrogen, and the fused benzene ring. Fluorine substitution significantly modulates the reactivity at each of these positions.

Caption: Primary reactive sites on the 2-aminobenzothiazole scaffold.

Electrophilic Aromatic Substitution (SEAr)

The benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution. However, the powerful -I effect of a fluorine substituent deactivates the ring, making it less susceptible to attack by electrophiles compared to its non-fluorinated analog.

  • Non-Fluorinated: The parent 2-aminobenzothiazole is moderately activated and will undergo SEAr reactions like nitration or halogenation, although conditions may need to be controlled to avoid side reactions at the amino group.

  • Fluorinated: A fluorine atom on the benzene ring significantly retards the rate of SEAr. Harsher reaction conditions (stronger Lewis acids, higher temperatures) are typically required to achieve substitution.[8] The regiochemical outcome is also directed by the fluorine atom, which acts as an ortho-, para-director, though its deactivating nature is the dominant factor.

N-Functionalization (Alkylation and Arylation)

The nucleophilicity of the exocyclic amino group and the endocyclic thiazole nitrogen is central to many synthetic transformations, particularly C-N cross-coupling reactions.

  • Nucleophilicity: The electron-withdrawing nature of fluorine decreases the electron density on both nitrogen atoms, thereby reducing their basicity and nucleophilicity. Consequently, fluorinated 2-aminobenzothiazoles are generally less reactive nucleophiles than their non-fluorinated counterparts. This can lead to slower reaction rates or the need for more forcing conditions in reactions like N-alkylation or N-acylation.[4]

  • Regioselectivity in N-Arylation: 2-Aminobenzothiazole is an ambident nucleophile, with two nitrogen atoms available for arylation.[9] The choice of catalyst system is crucial for controlling regioselectivity.

    • Buchwald-Hartwig Amination (Pd-catalyzed): This method generally favors arylation of the more nucleophilic exocyclic amino group (N-arylation).[9][10] For fluorinated substrates, the reduced nucleophilicity may require the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the catalytic cycle.[9]

    • Ullmann Condensation (Cu-catalyzed): Copper-based systems can be tuned to favor arylation at the endocyclic thiazole nitrogen (N'-arylation), although mixtures are common.[9][11] Recent protocols have demonstrated effective N-arylation of the exocyclic amine at room temperature using a Cu(II)/1,10-phenanthroline system.[11]

Experimental Data: N-Arylation Comparison

The following data, derived from a copper(II)-catalyzed C-N coupling protocol, illustrates the comparative reactivity of a substituted 2-aminobenzothiazole with various arylboronic acids.[11] While the core is a 6-methyl-2-aminobenzothiazole, the trend in yields for fluorinated vs. non-fluorinated coupling partners provides a valuable proxy for the influence of fluorine's electronic effects on the reaction efficiency.

Entry2-Aminobenzothiazole SubstrateArylboronic AcidProduct Yield (%)
16-methyl-2-aminobenzothiazolePhenylboronic acid67%
26-methyl-2-aminobenzothiazole4-Fluorophenylboronic acid86%
36-methyl-2-aminobenzothiazole3-Fluorophenylboronic acid80%
46-methyl-2-aminobenzothiazole4-Chlorophenylboronic acid89%

Data adapted from Patel, D. et al., RSC Adv., 2023.[11]

Analysis: In this copper-catalyzed system, the reaction tolerates electron-withdrawing groups on the arylboronic acid well, with fluorinated and chlorinated analogs providing excellent yields, even higher than the unsubstituted phenylboronic acid.[11] This highlights that while the nucleophilicity of the aminobenzothiazole is one factor, the properties of the electrophilic partner and the specifics of the catalytic cycle are equally critical to the reaction's success.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation

This protocol is representative of a modern, mild approach to the N-arylation of the exocyclic amino group of 2-aminobenzothiazoles.[11]

start Start prep Combine 2-aminobenzothiazole, arylboronic acid, Cu(OAc)₂, and 1,10-phenanthroline in a flask. start->prep solvent Add acetonitrile as solvent. prep->solvent stir Stir the reaction mixture at room temperature under an open atmosphere. solvent->stir monitor Monitor reaction progress using Thin Layer Chromatography (TLC). stir->monitor monitor->stir Incomplete workup Upon completion, add water and extract with ethyl acetate. monitor->workup Reaction Complete dry Dry the organic layer over anhydrous Na₂SO₄ and filter. workup->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end End: Isolated N-Aryl-2-aminobenzothiazole purify->end

Caption: Experimental workflow for Cu-catalyzed N-arylation.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the substituted 2-aminobenzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically conducted under an air atmosphere (open vessel).

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete (typically 12-24 hours), add water (20 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated 2-aminobenzothiazole product.

Conclusion

The strategic placement of fluorine on the 2-aminobenzothiazole scaffold imparts significant changes to its chemical reactivity. The primary driver for these changes is fluorine's potent electron-withdrawing inductive effect.

Key Takeaways:

  • Electrophilic Aromatic Substitution: Fluorination deactivates the benzene ring, making SEAr reactions more challenging compared to non-fluorinated analogs.

  • Nucleophilicity: Fluorination reduces the nucleophilicity of both the exocyclic and endocyclic nitrogen atoms, which can slow the rate of N-alkylation, N-acylation, and N-arylation reactions.

  • Synthetic Adaptation: To compensate for the reduced reactivity of fluorinated substrates, chemists may need to employ more forcing conditions, higher catalyst loadings, or more sophisticated ligand systems, particularly in cross-coupling reactions.

By understanding these fundamental principles, researchers can better predict the behavior of these valuable building blocks and design more efficient and effective synthetic routes for the development of novel therapeutics and materials.

References

  • Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1437-1445. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • El-Sayed, M. T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746. [Link]

  • Kachadourian, R., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 3(12), 1535-1544. [Link]

  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 599-611. [Link]

  • Patel, D., et al. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances, 13(28), 19183-19187. [Link]

  • Sławiński, J., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate. [Link]

  • Yi, Y., et al. (2015). Effect of fluorination of 2,1,3-benzothiadiazole. Physical Chemistry Chemical Physics, 17(24), 15857-15865. [Link]

  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 60, 138-145. [Link]

  • Cativiela, C., et al. (2019). Investigation of Fluorine Atom Effect on Benzothiadiazole Acceptor Unit in Donor Acceptor Donor Systems. ResearchGate. [Link]

  • Li, S., et al. (2018). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Kiseleva, A. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7483. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

  • Fukuda, M., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances, 14(53), 39071-39075. [Link]

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  • Zidar, N., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. PMC. [Link]

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  • Sharma, P. C., et al. (2011). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Arabian Journal of Chemistry, 10, S1629-S1636. [Link]

  • El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

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Comparative

Efficacy Blueprint: A Comparative Analysis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in Oncology Research

Foreword: The Rationale for a Comparative Framework In the landscape of contemporary drug discovery, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for a Comparative Framework

In the landscape of contemporary drug discovery, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a multitude of biological targets.[1] This has led to the development of derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] This guide focuses on a specific, novel derivative, 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, and proposes a rigorous, multi-faceted framework for evaluating its potential as an anticancer agent.

Given the nascent stage of research into this particular compound, this document serves as both a practical guide and a forward-looking prospectus. It is designed for researchers, scientists, and drug development professionals, providing a structured approach to comparing the efficacy of this novel chemical entity against established standard reference compounds. The experimental designs detailed herein are rooted in established methodologies, ensuring that any data generated is both robust and readily comparable to existing literature. Our narrative will not merely list procedural steps but will delve into the causality behind experimental choices, fostering a deeper understanding of how to construct a self-validating and compelling efficacy profile.

The 2-Aminobenzothiazole Scaffold: A Foundation for Anticancer Drug Design

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry.[4] Derivatives of 2-aminobenzothiazole, in particular, have shown significant promise in oncology by modulating key signaling pathways implicated in tumorigenesis and metastasis.[2] These pathways include, but are not limited to, the PI3K/Akt and EGFR signaling cascades, which are central regulators of cell proliferation, survival, and differentiation.[1] The anticancer potential of this scaffold is further underscored by its ability to inhibit various protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[2]

The subject of this guide, 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, incorporates two key halogen substitutions—bromine and fluorine. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic profile and target engagement. The purpose of the following comparative analysis is to elucidate the functional consequences of these structural features in a preclinical setting.

Comparative Efficacy Evaluation: A Multi-Tiered Approach

To comprehensively assess the anticancer potential of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, a systematic comparison against well-characterized standard reference compounds is essential. This evaluation will be conducted across a panel of human cancer cell lines, representing diverse tumor types.

Selection of Standard Reference Compounds

The choice of reference compounds is critical for contextualizing the efficacy of the test compound. For this guide, we have selected two widely used and mechanistically distinct anticancer agents:

  • Doxorubicin: A topoisomerase II inhibitor and potent cytotoxic agent with broad-spectrum activity against a range of solid and hematological malignancies. It serves as a benchmark for general cytotoxicity.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and RAF kinases. It provides a reference for targeted therapy, particularly relevant given the known kinase inhibitory activity of the benzothiazole scaffold.[4]

Experimental Workflow: From Broad Cytotoxicity to Mechanistic Insight

Our proposed workflow is designed to first establish the broad anticancer activity of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine and then to probe its potential mechanism of action.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays (Hypothetical) A Prepare Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Treat with Serial Dilutions of: - 7-Bromo-4-fluorobenzo[d]thiazol-2-amine - Doxorubicin (Positive Control) - Sorafenib (Reference Control) - Vehicle (Negative Control) A->B C Incubate for 72 hours B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Kinase Inhibition Assay (e.g., VEGFR-2) E->F If IC50 is promising G Cell Cycle Analysis (Flow Cytometry) E->G If IC50 is promising H Apoptosis Assay (e.g., Annexin V Staining) E->H If IC50 is promising

Caption: A tiered experimental workflow for evaluating the anticancer efficacy of a novel compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key assays in our comparative evaluation.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine in comparison to Doxorubicin and Sorafenib across a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (specific to each cell line)

  • 96-well plates

  • 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, Doxorubicin, Sorafenib (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drugs in complete culture medium. A typical concentration range could be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[5]

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical Target: VEGFR-2)

This protocol describes a general method to assess the direct inhibitory effect of the test compound on a specific kinase, a common mechanism for 2-aminobenzothiazole derivatives.[2]

Objective: To determine the IC50 of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine for the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Specific peptide substrate for VEGFR-2

  • 7-Bromo-4-fluorobenzo[d]thiazol-2-amine and Sorafenib

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

  • Compound Addition: Add serial dilutions of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine or Sorafenib to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at the recommended temperature for the specified time (e.g., 30-60 minutes).

  • Detect Kinase Activity: Stop the reaction and measure the kinase activity using a detection kit according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine and Reference Compounds

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
7-Bromo-4-fluorobenzo[d]thiazol-2-amine[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin[Experimental Value][Experimental Value][Experimental Value]
Sorafenib[Experimental Value][Experimental Value][Experimental Value]

Table 2: Comparative Kinase Inhibition (IC50 in nM) against VEGFR-2

CompoundVEGFR-2 IC50 (nM)
7-Bromo-4-fluorobenzo[d]thiazol-2-amine[Experimental Value]
Sorafenib[Experimental Value]

Interpreting the Results:

A lower IC50 value indicates greater potency. By comparing the IC50 values of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine to those of Doxorubicin and Sorafenib, we can make the following initial assessments:

  • Broad-Spectrum vs. Selective Activity: If the IC50 values are consistently low across all cell lines and comparable to Doxorubicin, it may suggest a general cytotoxic mechanism. If the potency varies significantly between cell lines, it could indicate a more targeted mechanism of action.

  • Targeted Inhibition: A low IC50 value in the VEGFR-2 kinase assay, particularly if it is comparable to or better than Sorafenib, would provide strong evidence for a targeted mechanism of action involving this kinase.

Visualizing the Underlying Signaling Pathways

To provide a mechanistic context for the experimental data, it is helpful to visualize the key signaling pathways that are likely modulated by 2-aminobenzothiazole derivatives.

G cluster_0 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.[1]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic efficacy evaluation of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine as a potential anticancer agent. The proposed tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays, ensures a comprehensive and data-driven assessment. The inclusion of well-characterized standard reference compounds is paramount for contextualizing the potency and potential mechanism of action of this novel derivative.

Should the initial cytotoxicity and kinase inhibition assays yield promising results, further investigations would be warranted. These could include cell cycle analysis to determine if the compound induces cell cycle arrest, and apoptosis assays to confirm if it triggers programmed cell death. Ultimately, this structured and comparative approach will be instrumental in determining whether 7-Bromo-4-fluorobenzo[d]thiazol-2-amine represents a viable candidate for further preclinical and, potentially, clinical development in the field of oncology.

References

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